Desmethylclotiazepam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDXZCLEWQSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Desmethylclotiazepam synthesis and purification process
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An In-Depth Technical Guide to the Chemical and Physical Properties of Desmethylclotiazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylclotiazepam, an active metabolite of the thienodiazepine clotiazepam, is a compound of significant interest in pharmacological and forensic research. Understanding its chemical and physical properties is fundamental to elucidating its pharmacokinetic and pharmacodynamic profiles, as well as for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the known chemical and physical characteristics of this compound, presents a detailed visualization of its putative signaling pathway, and outlines generalized experimental methodologies for its analysis.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical and synthetic procedures.
| Property | Value | Source |
| IUPAC Name | 5-(2-chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e][1][2]diazepin-2-one | [1] |
| Synonyms | N-Desmethyl Clotiazepam, 5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1][2]diazepin-2(3H)-one | [1][3] |
| Molecular Formula | C₁₅H₁₃ClN₂OS | [1][2][3] |
| Molecular Weight | 304.8 g/mol | [1][2] |
| CAS Number | 33671-37-3 | [4][5] |
| Appearance | Off-White to Beige Solid | [6] |
| Melting Point | 206 - 210 °C (decomposes) | [4][6] |
| Boiling Point (Predicted) | 479.9 ± 45.0 °C | [6] |
| Solubility | DMSO (Slightly), Methanol (Slightly), DMF: 15 mg/ml, DMSO: 15 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | [5][6][7] |
| pKa (Predicted) | 13.08 ± 0.40 | [6] |
| LogP (Computed) | 3.3 | [1] |
Signaling Pathway
This compound, as a thienodiazepine, is understood to act as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor. Its mechanism of action is analogous to that of other benzodiazepines, enhancing the effect of the principal inhibitory neurotransmitter, GABA. The binding of this compound to a specific site on the GABA-A receptor complex increases the affinity of GABA for its own binding site. This leads to a more frequent opening of the chloride ion channel, resulting in an influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to the compound's anxiolytic, anticonvulsant, and sedative properties.
Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.
Experimental Protocols
Generalized Protocol for LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and membrane permeability of a drug candidate.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and PBS (e.g., 1:1 v/v) in a glass vial to achieve a final concentration that is detectable in both phases.
-
Securely cap the vial and vortex vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte.
-
Allow the mixture to stand undisturbed for a period (e.g., 24 hours) to ensure complete phase separation.
-
Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for a set time (e.g., 15 minutes) to finalize the separation of the two phases.
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC-UV or LC-MS method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).
Generalized Workflow for Analysis in Biological Fluids
The analysis of this compound in biological matrices such as blood, plasma, or urine is essential for pharmacokinetic and toxicological studies. A typical analytical workflow involves sample preparation, chromatographic separation, and detection.
Caption: Generalized Workflow for the Analysis of this compound in Biological Fluids.
Note: The provided experimental protocols are generalized for the benzodiazepine class of compounds. Specific optimization of these methods for this compound would be required for validated analytical procedures.
Conclusion
This technical guide provides a consolidated resource for researchers and professionals working with this compound. The tabulated chemical and physical properties offer a quick reference for experimental design, while the visualized signaling pathway provides a clear understanding of its mechanism of action. The generalized experimental protocols serve as a starting point for the development of specific analytical methods for this important metabolite. Further research to determine the experimental values for all physicochemical properties and to develop and publish detailed, validated analytical methods for this compound is warranted.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Application of chemometrics in determination of the acid dissociation constants (pKa) of several benzodiazepine derivatives as poorly soluble drugs in the presence of ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
An In-depth Technical Guide on the Core Mechanism of Action of Desmethylclotiazepam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylclotiazepam, the primary active metabolite of the thienodiazepine clotiazepam, is understood to exert its pharmacological effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a detailed technical overview of the putative mechanism of action of this compound, drawing upon the established pharmacology of its parent compound, clotiazepam, and the broader class of benzodiazepines. While specific quantitative binding and functional data for this compound on distinct GABA-A receptor subtypes are not extensively available in public literature, this guide synthesizes the current understanding of its interaction with GABA-A receptors, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction: The GABA-A Receptor and Benzodiazepine Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system (CNS).[1] Composed of a combination of different subunits (e.g., α, β, γ), the receptor forms a central chloride (Cl⁻) ion pore.[1] The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor complex triggers a conformational change, leading to the opening of the chloride channel and an influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Benzodiazepines and related compounds, such as thienodiazepines, do not bind to the GABA binding site itself but rather to a distinct allosteric site, typically located at the interface between an α and a γ subunit.[1] By binding to this site, they act as positive allosteric modulators (PAMs), enhancing the effect of GABA.[2] This modulation is achieved by increasing the frequency of chloride channel opening in the presence of GABA, thereby potentiating the inhibitory signal.[2]
This compound: An Active Metabolite
Clotiazepam, a thienodiazepine derivative, is metabolized in the liver via oxidation to its active metabolites, including this compound.[3][4] As an active metabolite, this compound contributes significantly to the overall pharmacological profile of the parent drug. It is presumed to share the same fundamental mechanism of action as clotiazepam, acting as a PAM at the GABA-A receptor.[5]
Mechanism of Action at the GABA-A Receptor
This compound, like its parent compound, is expected to bind to the benzodiazepine binding site on the GABA-A receptor. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The enhanced GABA binding leads to a more frequent opening of the chloride ion channel, resulting in an amplified inhibitory postsynaptic potential. This potentiation of GABAergic neurotransmission is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with this class of drugs.
Subunit Selectivity
The diverse family of GABA-A receptor subunits gives rise to a variety of receptor subtypes with distinct pharmacological properties. While specific data for this compound is lacking, studies on other benzodiazepines and their metabolites, such as N-desmethylclobazam, have demonstrated varying affinities for different α-subunit-containing receptors.[6][7] For instance, N-desmethylclobazam shows a slightly higher affinity for α2-containing receptors compared to α1-containing receptors, which may correlate with a more pronounced anxiolytic effect with less sedation.[6][7] It is plausible that this compound also exhibits a unique subunit selectivity profile that contributes to its specific pharmacological effects.
Quantitative Data
Table 1: Illustrative Binding Affinities (Ki) of N-Desmethylclobazam for Human GABA-A Receptor Subtypes [7][8]
| GABA-A Receptor Subtype | Mean Ki (nM) ± SEM |
| α1β2γ2S | 668 ± 104 |
| α2β2γ2S | 147 ± 22 |
| α3β2γ2S | 658 ± 117 |
| α5β2γ2S | 226 ± 35 |
Data presented is for N-desmethylclobazam and serves as an example.
Experimental Protocols
The characterization of this compound's mechanism of action on GABA-A receptors would involve two primary experimental approaches: radioligand binding assays and electrophysiological studies.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Protocol for [³H]-Flumazenil Competition Binding Assay: [7]
-
Membrane Preparation:
-
HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2S, α2β2γ2S, etc.) are cultured and harvested.
-
Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-flumazenil, is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effects of a compound on ion channel activity.
Protocol for TEVC Recording in Xenopus Oocytes: [6][9]
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2S).
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
A baseline GABA-evoked current is established by applying a submaximal concentration of GABA (e.g., EC20).
-
This compound is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-evoked current by this compound is measured.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the percent potentiation against the concentration of this compound.
-
The concentration of the compound that produces 50% of the maximal potentiation (EC50) and the maximum potentiation (Imax) are determined by fitting the data to a sigmoidal dose-response equation.
-
Visualizations
Signaling Pathway
Caption: this compound's positive allosteric modulation of the GABA-A receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for assessing functional potency using TEVC.
Conclusion
This compound, as the primary active metabolite of clotiazepam, is a positive allosteric modulator of the GABA-A receptor. Its mechanism of action involves binding to the benzodiazepine site, which enhances the affinity of the receptor for GABA and increases the frequency of chloride channel opening. This potentiation of GABAergic inhibition underlies its therapeutic effects. While the precise quantitative pharmacology of this compound at different GABA-A receptor subtypes remains to be fully elucidated in the public domain, the experimental frameworks of radioligand binding assays and two-electrode voltage clamp electrophysiology provide robust methods for its characterization. Further research into the subunit selectivity of this compound will be crucial for a more complete understanding of its pharmacological profile and for the development of more targeted therapeutics.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clotiazepam - Wikipedia [en.wikipedia.org]
- 4. tripsitter.com [tripsitter.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]
- 7. scispace.com [scispace.com]
- 8. Item - Binding affinities normalized to GABAA α2 (ratios of Ki values, show in gray) and pair-wise comparison of the mean pKi values of clobazam, N-desmethylclobazam, clonazepam, and zolpidem across GABAA receptor subtypes. - Public Library of Science - Figshare [plos.figshare.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Desmethylclotiazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of desmethylclotiazepam, the primary active metabolite of the thienodiazepine, clotiazepam. Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial for drug efficacy, safety assessment, and the development of new therapeutic agents.
Introduction
This compound, chemically known as 5-(2-chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one, is a pharmacologically active metabolite of clotiazepam.[1][2] Clotiazepam is a thienodiazepine, an analog of the benzodiazepine class of drugs, distinguished by the replacement of the benzene ring with a thiophene ring.[3] Like its parent compound, this compound exhibits anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties by acting as a positive allosteric modulator of GABA-A receptors.[1] The formation of this compound occurs in the liver and it contributes significantly to the overall therapeutic and sedative profile of clotiazepam.[1] The absence of the N-methyl group in this compound compared to its parent compound primarily affects its pharmacokinetic profile, leading to a longer half-life.[1]
Pharmacokinetics
Detailed pharmacokinetic data exclusively for this compound is limited in the literature. Its pharmacokinetic profile is intrinsically linked to that of its parent drug, clotiazepam. Following oral administration, clotiazepam is rapidly absorbed.[3][4] The bioavailability of oral clotiazepam is approximately 90%.[3]
The pharmacokinetic parameters of clotiazepam and its metabolites are influenced by factors such as age and liver function.[1][3] In elderly men, the elimination half-life is prolonged, and in elderly women, the volume of distribution is increased.[1][3] Liver impairment can reduce the volume of distribution and total clearance of clotiazepam.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the parent drug, clotiazepam, and its metabolites. It is important to note that this compound appears and disappears from plasma in parallel with clotiazepam.[4]
| Parameter | Value | Species & Study Population | Notes |
| Clotiazepam | |||
| T½ (Elimination Half-life) | 4 hours | Healthy Volunteers | For the parent drug alone.[3] |
| T½ (Elimination Half-life) | 6.5 - 18 hours | 3 Healthy Volunteers (single 5 mg dose) | This range includes the parent drug and its metabolites, this compound and hydroxy-clotiazepam.[3][4][5] |
| Bioavailability | ~90% | Healthy Volunteers | Following oral administration.[3] |
| Protein Binding | >99% | Healthy Volunteers | [3][4] |
| This compound | |||
| T½ (Elimination Half-life) | Longer than parent compound | N/A | The demethylation leads to a longer half-life, a common characteristic for desmethyl metabolites of benzodiazepines.[1] |
Metabolism of Clotiazepam
The biotransformation of clotiazepam occurs primarily in the liver through Phase I metabolic reactions.[1] The two main pathways are N-demethylation and oxidation.[1][3][6]
-
N-demethylation: This pathway results in the formation of the active metabolite, this compound.[1]
-
Oxidation: This pathway leads to the formation of another metabolite, hydroxy-clotiazepam.[3][6]
In vitro studies using human liver microsomes have identified several cytochrome P450 (CYP) isoforms involved in the metabolism of clotiazepam. CYP3A4 plays a significant role in its biotransformation.[1][7] Specifically, the metabolic activity related to clotiazepam in human liver microsomes was inhibited by 65.1% with the addition of ketoconazole, a known CYP3A4 inhibitor.[7] Other isoforms, including CYP2B6, CYP2C18, and CYP2C19, also contribute to its metabolism.[7]
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathways of clotiazepam.
Experimental Protocols
The quantification of this compound and its parent compound in biological matrices is essential for pharmacokinetic and toxicological studies. The primary methods employed are chromatographic techniques coupled with sensitive detectors.
In Vivo Pharmacokinetic Study Protocol
A typical protocol for an in vivo pharmacokinetic study in humans involves the following steps:
-
Subject Recruitment: Healthy volunteers are recruited after providing informed consent.[8] Baseline health is confirmed through medical history and clinical tests, including renal and hepatic function panels.[8]
-
Drug Administration: A single dose of clotiazepam (e.g., 5 mg) is administered orally or via other routes being studied.[4][8]
-
Blood Sampling: Blood samples are collected in heparinized tubes at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 9, and 12 hours post-dose).[8]
-
Plasma Separation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.[8]
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method (see Section 4.3).
-
Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[8]
In Vitro Metabolism Study Protocol
In vitro studies using human liver microsomes help identify the enzymes responsible for metabolism:
-
Incubation: Clotiazepam is incubated with pooled human liver microsomes in the presence of an NADPH-generating system.
-
Inhibition (optional): To identify specific CYP isoforms, incubations are performed in the presence of known selective inhibitors (e.g., ketoconazole for CYP3A4).[7]
-
Sample Analysis: The disappearance of the parent drug and the formation of metabolites are monitored over time using methods like LC-MS/MS.
-
Data Analysis: The rate of metabolism is calculated to determine kinetic parameters like Vmax and Km.[7]
Bioanalytical Method Protocol for Quantification
Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the reference methods for the quantification of benzodiazepines and their metabolites.[9]
Example Protocol: Gas-Liquid Chromatography with Electron Capture Detection (GLC-ECD)
-
Sample Preparation (Liquid-Liquid Extraction):
-
Evaporation and Reconstitution:
-
Chromatographic Analysis:
-
An aliquot of the reconstituted sample is injected into a gas chromatograph.
-
Separation is achieved on a capillary column (e.g., 3% SP-2250 liquid phase).[4]
-
The detector, an electron capture detector, provides high sensitivity for halogenated compounds like this compound, with detection limits typically in the low ng/mL range (1-3 ng/mL).[4]
-
Example Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Protein Precipitation & LLE):
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system.
-
Separation is performed on a reverse-phase column (e.g., C18).[11]
-
-
Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity, allowing for quantification in the sub-ng/mL to ng/mL range.[11]
-
Bioanalytical Workflow Diagram
The diagram below outlines a typical workflow for the quantification of this compound in a biological sample.
Conclusion
This compound is a principal active metabolite of clotiazepam, contributing significantly to its pharmacological effects. Its formation is mediated primarily by hepatic CYP3A4 through N-demethylation. While specific pharmacokinetic parameters for this compound are not extensively detailed, it is understood to have a longer elimination half-life than its parent compound. The analysis and quantification of this compound in biological fluids are reliably achieved through established chromatographic methods like GLC-ECD and LC-MS/MS. Further research is warranted to fully characterize the independent pharmacokinetic profile of this compound to better understand its contribution to the clinical effects and safety profile of clotiazepam.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C15H13ClN2OS | CID 135624512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clotiazepam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Clotiazepam [medbox.iiab.me]
- 6. Human Metabolome Database: Showing metabocard for Clotiazepam (HMDB0015512) [hmdb.ca]
- 7. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethylclotiazepam: A Comprehensive Technical Guide to its Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the specifications for the analytical reference standard of Desmethylclotiazepam, an active metabolite of the thienodiazepine drug, Clotiazepam. This document outlines the essential chemical and physical properties, analytical methodologies for characterization, and the metabolic pathway of its parent compound. The information herein is intended to support research, development, and quality control activities.
Chemical and Physical Specifications
An analytical reference standard of this compound is a highly purified and well-characterized substance intended for qualitative and quantitative analysis. It serves as a benchmark for ensuring the identity, purity, quality, and strength of this compound in various matrices.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Source(s) |
| Chemical Name | 5-(2-chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one | [1][2][3][4][5] |
| Synonyms | N-Desmethylclotiazepam | [1][4][6] |
| CAS Number | 33671-37-3 | [1][4][6] |
| Molecular Formula | C₁₅H₁₃ClN₂OS | [1][3][4][6] |
| Molecular Weight | 304.8 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 206 - 210 °C (decomposes) | [6] |
| Solubility | 15 mg/mL in DMSO, 15 mg/mL in DMF | [7] |
| UV λmax | 214, 243, 319 nm | [5] |
Analytical Characterization
A comprehensive set of analytical techniques is employed to ensure the identity, purity, and quality of the this compound analytical reference standard.
Table 2: Analytical Tests and Acceptance Criteria
| Analytical Test | Method | Acceptance Criteria |
| Identity | Infrared (IR) Spectroscopy | The IR spectrum of the sample corresponds to that of a known reference standard. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum conforms to the structure of this compound. | |
| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion (MH+) consistent with the molecular weight of this compound (m/z 305.2).[5] | |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Thin-Layer Chromatography (TLC) | Purity: 100% | |
| Residual Solvents | Gas Chromatography (GC) | Meets the requirements of relevant pharmacopeias (e.g., USP <467>). |
| Water Content | Karl Fischer Titration | Report value. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of the this compound reference standard. The following are representative protocols based on established methods for benzodiazepine analysis.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detector Wavelength: UV detection at one of the absorbance maxima, such as 243 nm.
-
Sample Preparation: Dissolve an accurately weighed quantity of the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, which can be coupled with a chromatographic inlet (e.g., LC-MS or GC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for benzodiazepines.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Data Acquisition: Full scan mode to observe the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the this compound reference standard in a suitable volatile solvent (e.g., methanol or acetonitrile).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and confirmation of identity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve a few milligrams of the this compound reference standard in the chosen deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides a characteristic fingerprint of the molecule, confirming its identity.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).
Metabolic Pathway and Analytical Workflow
This compound is a primary active metabolite of Clotiazepam, formed through N-demethylation in the liver. This metabolic conversion is primarily catalyzed by cytochrome P450 enzymes, including CYP2B6, CYP3A4, CYP2C18, and CYP2C19.
The analytical workflow for the characterization of a this compound reference standard involves a series of tests to confirm its identity, purity, and quality.
The logical relationship between the analytical tests and the quality attributes of the reference standard is critical for ensuring its suitability for its intended use.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Desmethyl Clotiazepam | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. N-Desmethyl Clotiazepam | CAS No: 33671-37-3 [aquigenbio.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Synthesis of Desmethylclotiazepam from Clotiazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of desmethylclotiazepam, a primary active metabolite of the thienodiazepine, clotiazepam. This document details the metabolic pathway of clotiazepam and presents a plausible synthetic route for the targeted N-demethylation of the parent compound. The guide includes detailed experimental protocols, quantitative data from related transformations, and visualizations of the chemical synthesis and pharmacological pathways.
Introduction
Clotiazepam is a thienodiazepine derivative with anxiolytic, sedative, and muscle relaxant properties.[1] Its pharmacological effects are mediated through its action as a full agonist at the benzodiazepine site of the GABA-A receptor.[1][2] Upon administration, clotiazepam is metabolized in the liver to its active metabolites, primarily this compound and hydroxy-clotiazepam.[1][2][3] this compound, also known as N-desmethylclotiazepam, is formed via N-demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[3] As an active metabolite, this compound contributes to the overall pharmacological profile of clotiazepam and is a subject of interest in pharmacological and forensic research.[3]
This guide focuses on the chemical synthesis of this compound from clotiazepam, a crucial process for obtaining pure standards for analytical and research purposes. While specific literature detailing this exact transformation is scarce, established methods for the N-demethylation of tertiary amines, particularly the use of chloroformate reagents, provide a reliable framework for this synthesis.
Metabolic Pathway of Clotiazepam
The in vivo conversion of clotiazepam to this compound is a key metabolic step. This biotransformation occurs in the liver and involves the oxidative removal of the N-1 methyl group from the diazepine ring.
Caption: Metabolic Conversion of Clotiazepam.
Chemical Synthesis of this compound
The laboratory synthesis of this compound from clotiazepam can be effectively achieved through N-demethylation. The use of 1-chloroethyl chloroformate (ACE-Cl) is a contemporary and efficient method for this transformation, generally proceeding in two steps: formation of a carbamate intermediate followed by its hydrolysis.
Reaction Workflow
The overall synthetic workflow involves the reaction of clotiazepam with 1-chloroethyl chloroformate, followed by methanolysis to yield the desired product.
Caption: Synthetic Workflow for this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from clotiazepam based on established procedures for the N-demethylation of tertiary amines using 1-chloroethyl chloroformate.
Materials:
-
Clotiazepam
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Anhydrous 1,2-dichloroethane
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, chromatography column)
Procedure:
Step 1: Formation of the Carbamate Intermediate
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clotiazepam (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1-chloroethyl chloroformate (1.2-1.5 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude carbamate intermediate.
Step 2: Hydrolysis of the Carbamate Intermediate
-
Dissolve the crude carbamate intermediate in methanol.
-
Heat the solution to reflux and maintain for 1-2 hours. Monitor the hydrolysis by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
Step 3: Work-up and Purification
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Quantitative Data
While specific yield data for the N-demethylation of clotiazepam is not available in the cited literature, the yields for the demethylation of other tertiary amine-containing drugs using 1-chloroethyl chloroformate typically range from 40% to 60%.
| Drug | Yield of N-desmethyl metabolite | Reference |
| Promazine | 40-60% | [1] |
| Levomepromazine | 40-60% | [1] |
| Orphenadrine | 40-60% | [1] |
| Clomipramine | 40-60% | [1] |
| Chlorprothixene | 40-60% | [1] |
Pharmacological Action
Both clotiazepam and its metabolite, this compound, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system.
Caption: Mechanism of Action at the GABA-A Receptor.
Conclusion
The synthesis of this compound from clotiazepam is a feasible and important process for obtaining analytical standards and for further pharmacological investigation. The N-demethylation using 1-chloroethyl chloroformate presents a robust and efficient method for this conversion. The provided protocol, based on established chemical principles, offers a comprehensive guide for researchers in the field of drug metabolism and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve maximum yields for this specific transformation.
References
- 1. Preparation of N-demethylated drug metabolites for analytical purposes using 1-chloroethyl chloroformate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Metabolism of diazepam in vitro by human liver. Independent variability of N-demethylation and C3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Desmethylclotiazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylclotiazepam is the primary active metabolite of the thienodiazepine drug, clotiazepam.[1] Like its parent compound, this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its pharmacological profile, methodologies for its study, and its metabolic properties. Due to the limited availability of specific quantitative in vitro data for this compound, this guide incorporates representative data from its parent compound, clotiazepam, and other relevant benzodiazepine N-desmethyl metabolites to illustrate key concepts and experimental outcomes.
Introduction
This compound is a thienodiazepine, a class of compounds structurally related to benzodiazepines, where the benzene ring is replaced by a thiophene ring.[1] It is formed in the liver via N-demethylation of clotiazepam.[1] The pharmacological effects of this compound, including its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties, are mediated through its interaction with the GABA-A receptor.[1][2][3] This document outlines the essential in vitro assays required to characterize the potency, efficacy, and metabolic fate of this compound.
Pharmacological Profile
Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, which is located at the interface of the α and γ subunits.[4] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron.[4] This potentiation of GABAergic inhibition underlies the therapeutic effects of this compound.
GABA-A Receptor Subtype Specificity
Table 1: Representative Binding Affinities (Ki, nM) of Benzodiazepines at Human GABA-A Receptor Subtypes.
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| Clotiazepam | Data not available | Data not available | Data not available | Data not available |
| Diazepam | 1.3 | 1.1 | 1.9 | 2.5 |
| N-Desmethyldiazepam | 2.1 | 1.5 | 2.8 | 4.1 |
| Clobazam | 130 | 26 | 120 | 200 |
| N-Desmethylclobazam | 140 | 25 | 140 | 110 |
Data for Diazepam, N-Desmethyldiazepam, Clobazam, and N-Desmethylclobazam are representative and sourced from analogous studies.
Functional Activity
The functional consequence of this compound binding to the GABA-A receptor is the potentiation of GABA-induced chloride currents. This can be quantified using electrophysiological techniques. Table 2 presents representative functional data for N-desmethylclobazam, a metabolite of another benzodiazepine, to demonstrate the expected efficacy (Imax) and potency (EC50) at different GABA-A receptor subtypes.
Table 2: Representative Functional Activity of N-Desmethylclobazam at Human GABA-A Receptor Subtypes.
| Receptor Subtype | EC50 (nM) | Imax (% of GABA EC20 response) |
| α1β2γ2S | 150 | 250% |
| α2β2γ2S | 48 | 260% |
| α3β2γ2S | 250 | 270% |
| α5β2γ2S | 55 | 240% |
Data is for N-desmethylclobazam and is presented for illustrative purposes.[7][8]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) transiently or stably expressing specific combinations of human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.).
-
Assay Buffer: Typically, a Tris-HCl buffer (pH 7.4) is used.
-
Radioligand: A radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam or [³H]-Ro 15-1788, is used.
-
Incubation: Membranes, radioligand, and varying concentrations of this compound (or a reference compound like diazepam) are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To determine the functional potency (EC50) and efficacy (Imax) of this compound at specific GABA-A receptor subtypes.
Methodology:
-
Oocyte Expression: cRNAs encoding the desired GABA-A receptor subunits are injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
GABA Application: A baseline current is established by applying a low concentration of GABA (typically the EC5-EC20).
-
Compound Application: this compound is co-applied with GABA at various concentrations.
-
Data Acquisition: The potentiation of the GABA-induced current by this compound is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Imax (the maximum potentiation of the GABA response).[7][8]
In Vitro Metabolic Stability
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
Methodology:
-
Incubation System: Human liver microsomes (HLM) or cryopreserved hepatocytes are used as the source of metabolic enzymes.
-
Cofactors: For microsomal assays, NADPH is required as a cofactor for cytochrome P450 enzymes.
-
Incubation: this compound is incubated with the liver preparation at 37°C over a time course.
-
Sample Analysis: Aliquots are taken at various time points, and the reaction is quenched (e.g., with acetonitrile). The concentration of remaining this compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[9][10] The parent compound, clotiazepam, is metabolized by CYP3A4, CYP2B6, CYP2C18, and CYP2C19.[1] It is likely that this compound is also a substrate for some of these enzymes.
Visualizations
Signaling Pathway
References
- 1. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]
- 8. Functional characterization of the 1,5-benzodiazepine clobazam and its major active metabolite N-desmethylclobazam at human GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. youtube.com [youtube.com]
Desmethylclotiazepam: A Preclinical Research Compendium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylclotiazepam is an active metabolite of the thienodiazepine drug, clotiazepam.[1][2] As a member of the thienodiazepine class, it is structurally analogous to benzodiazepines, with the benzene ring substituted by a thiophene ring.[3] This modification influences its pharmacokinetic and pharmacodynamic profile. Like its parent compound, this compound is recognized for its anxiolytic, skeletal muscle relaxant, anticonvulsant, and sedative properties, which are primarily mediated through its interaction with γ-aminobutyric acid type A (GABA-A) receptors.[3][4] This technical guide provides a comprehensive overview of the available preclinical research findings on this compound, with a focus on its pharmacodynamics, pharmacokinetics, and the methodologies used in its evaluation.
Pharmacodynamics
The primary mechanism of action of this compound is the positive allosteric modulation of GABA-A receptors.[1][4] By binding to a site on the receptor distinct from the GABA binding site, it enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[1]
GABA-A Receptor Binding Affinity
Table 1: GABA-A Receptor Binding Affinity (Ki) of Related Benzodiazepines
| Compound | GABA-A Receptor Subtype | Ki (nM) |
| Diazepam | α1β2γ2 | Data not available in provided search results |
| α2β2γ2 | Data not available in provided search results | |
| α3β2γ2 | Data not available in provided search results | |
| α5β2γ2 | Data not available in provided search results | |
| This compound | All Subtypes | No specific data available |
Note: This table is intended to provide context. Specific Ki values for this compound are not available in the reviewed literature.
In Vivo Efficacy
While this compound is known to contribute to the muscle relaxant and anticonvulsant effects of its parent compound, clotiazepam, specific quantitative preclinical data on its in vivo efficacy (e.g., ED50) are limited. The following sections describe the standard experimental models used to assess these properties for benzodiazepine-like compounds.
The rotarod test is a standard preclinical assay to evaluate the motor coordination and muscle relaxant effects of a compound.
Table 2: Preclinical Muscle Relaxant Activity (Rotarod Test)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound | Mouse/Rat | Not Specified | No specific data available |
| Diazepam (for comparison) | Mouse | IP | Variable depending on protocol |
The pentylenetetrazol (PTZ)-induced seizure model is a common preclinical screen for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces seizures.
Table 3: Preclinical Anticonvulsant Activity (PTZ Model)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound | Mouse/Rat | Not Specified | No specific data available |
| Diazepam (for comparison) | Mouse | IP | Variable depending on protocol |
Pharmacokinetics
This compound is formed through the hepatic N-demethylation of clotiazepam, a process primarily mediated by cytochrome P450 enzymes.[2] It is an active metabolite and its pharmacokinetic profile contributes to the overall duration of action of clotiazepam.[3]
Table 4: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Route of Administration | Value |
| Cmax | Rat/Mouse | IV/PO | No specific data available |
| Tmax | Rat/Mouse | IV/PO | No specific data available |
| t1/2 (half-life) | Rat/Mouse | IV/PO | No specific data available |
| Bioavailability (%) | Rat/Mouse | PO | No specific data available |
| Volume of Distribution (Vd) | Rat/Mouse | IV | No specific data available |
| Clearance (CL) | Rat/Mouse | IV | No specific data available |
Note: While human pharmacokinetic data for clotiazepam and its metabolites exist, specific preclinical pharmacokinetic parameters for this compound in animal models are not well-documented in the available literature.
Experimental Protocols
Rotarod Test for Muscle Relaxant Activity
This protocol is a standard method for assessing motor coordination and muscle relaxant effects in rodents.
Methodology:
-
Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing room and handled by the experimenter.
-
Baseline Training: Animals are trained to walk on the rotating rod at a constant or accelerating speed for a set duration. This establishes a baseline performance.
-
Drug Administration: this compound or a vehicle control is administered via a specific route (e.g., intraperitoneal, oral).
-
Post-Drug Testing: At various time points after administration, the animals are placed back on the rotarod, and the latency to fall is recorded.
-
Data Analysis: The data are analyzed to determine the effect of the compound on motor coordination. The dose that causes 50% of the animals to fall from the rod (ED50) can be calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to evaluate the anticonvulsant potential of a test compound.
Methodology:
-
Animal Acclimation: Rodents are acclimated to the testing environment.
-
Drug Administration: Animals are pre-treated with this compound or a vehicle control.
-
PTZ Injection: A convulsant dose of pentylenetetrazol is administered.
-
Observation: Animals are observed for a set period for the onset, duration, and severity of seizures, often scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: The ability of the test compound to prevent or delay the onset of seizures is evaluated, and the dose that protects 50% of the animals from seizures (ED50) can be determined.
Signaling Pathway
This compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the central nervous system.
Conclusion
This compound is an active metabolite of clotiazepam that contributes to its overall pharmacological profile. Its mechanism of action as a positive allosteric modulator of GABA-A receptors is well-established. However, a significant gap exists in the publicly available preclinical literature regarding specific quantitative data on its in vivo efficacy (muscle relaxant and anticonvulsant effects) and its pharmacokinetic profile in animal models. Further research is warranted to fully characterize the preclinical profile of this compound to better understand its contribution to the therapeutic effects and potential liabilities of its parent compound, clotiazepam. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future preclinical studies on this and related compounds.
References
An In-depth Technical Guide to Synthesis Impurities and Byproducts of Desmethylclotiazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurities and byproducts associated with the synthesis of Desmethylclotiazepam. This compound, an active metabolite of the thienodiazepine drug clotiazepam, is of significant interest in pharmaceutical research. Ensuring its purity is critical for safety and efficacy. This document details potential process-related impurities, degradation products, and the analytical methodologies required for their identification and quantification.
Process-Related Impurities in this compound Synthesis
The chemical synthesis of this compound, 5-(2-chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e][1][2]diazepin-2-one, can introduce several process-related impurities. These can originate from starting materials, intermediates, or side reactions. A plausible synthetic route starts from 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene.
A key potential impurity in this process is the uncyclized intermediate, 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide . This impurity, referred to as Impurity A , can arise from the incomplete cyclization of the intermediate during the formation of the diazepine ring.
Another potential starting material that could be a precursor in the synthesis is 5-(o-chlorophenyl)-7-ethyl-1,2-dihydro-3H-thieno[2,3-e][1][2]diazepine-2-thione[3].
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Impurity ID | Chemical Name | CAS Number | Molecular Formula | Origin |
| Impurity A | 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide | 50509-09-6 | C15H15ClN2O2S | Incomplete cyclization of intermediate |
| Impurity B | 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene | 50508-60-6 | C13H12ClNOS | Unreacted starting material |
Degradation Products of this compound
Forced degradation studies are essential to identify potential degradation products that can form under various stress conditions, providing insights into the intrinsic stability of the drug substance[4][5][6]. Based on the known degradation pathways of structurally similar benzodiazepines, such as diazepam and clobazam, the primary degradation pathway for this compound is expected to be hydrolysis of the diazepine ring[1][7].
Under acidic or basic conditions, the amide bond in the seven-membered diazepine ring is susceptible to cleavage, leading to the formation of a substituted benzophenone derivative. For this compound, this would result in the formation of (2-amino-5-chlorophenyl)(phenyl)methanone , also known as 2-amino-5-chlorobenzophenone (ACB)[8], and glycine.
Table 2: Potential Degradation Products of this compound
| Degradation Product ID | Chemical Name | Molecular Formula | Formation Condition |
| DP-1 | (2-amino-5-chlorophenyl)(phenyl)methanone | C13H10ClNO | Acid/Base Hydrolysis |
| DP-2 | Glycine | C2H5NO2 | Acid/Base Hydrolysis |
Experimental Protocols
Synthesis of this compound (Illustrative)
A potential synthesis of this compound involves the cyclization of 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide (Impurity A).
-
Step 1: Synthesis of 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide (Impurity A) This intermediate can be synthesized from 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene. The amino group of the thiophene is acylated with a protected glycine derivative, followed by deprotection to yield the free amino group of the acetamide side chain.
-
Step 2: Cyclization to this compound The intermediate, 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, is subjected to cyclization conditions, typically involving a base and heat, to form the seven-membered diazepine ring of this compound.
Forced Degradation Studies
Forced degradation studies should be conducted according to ICH guidelines to identify potential degradation products[4][5][6][9].
-
Acid Hydrolysis: The drug substance is dissolved in a suitable acidic solution (e.g., 0.1 M HCl) and heated.
-
Base Hydrolysis: The drug substance is dissolved in a suitable basic solution (e.g., 0.1 M NaOH) and heated[1][10].
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Photolytic Degradation: The drug substance, in solid state and in solution, is exposed to UV and visible light.
-
Thermal Degradation: The drug substance is heated in a controlled environment.
Analytical Method for Impurity Profiling
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the separation and quantification of this compound and its impurities.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Synthesis and Impurity Formation Pathway
References
- 1. 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-5-(2-Chlorophenyl)-7-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-4-ium 2,4,6-trinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. longdom.org [longdom.org]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterio-plankton transformation of diazepam and 2-amino-5-chlorobenzophenone in river waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 9. rjptonline.org [rjptonline.org]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
The GABA-A Receptor Subtype Selectivity of Desmethylclotiazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylclotiazepam is the principal active metabolite of the thienodiazepine clotiazepam, a compound recognized for its anxiolytic, anticonvulsant, and sedative-hypnotic properties.[1] These effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The diverse subunit composition of GABA-A receptors gives rise to a variety of receptor subtypes with distinct pharmacological profiles. While specific quantitative data on the binding affinity and functional potency of this compound at individual GABA-A receptor subtypes are not extensively available in publicly accessible literature, this guide provides a comprehensive overview of the principles of its interaction based on the pharmacology of its parent compound and other closely related benzodiazepine metabolites. This document details the experimental protocols necessary to elucidate these properties and presents available comparative data to inform research and drug development efforts.
Introduction to this compound and GABA-A Receptor Modulation
This compound is formed in the liver via N-demethylation of clotiazepam.[1] Like other benzodiazepines and thienodiazepines, its mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which results in neuronal inhibition.[2]
The subunit composition of the pentameric GABA-A receptor, typically comprising two α, two β, and one γ subunit, dictates its pharmacological properties. The α subunit isoforms (α1-α6) are particularly crucial in determining the affinity and efficacy of benzodiazepine-site ligands. Notably, α1-containing receptors are primarily associated with sedative effects, whereas α2- and α3-containing receptors are linked to anxiolytic and myorelaxant properties.[3][4] Therefore, understanding the subtype selectivity of a compound like this compound is critical for predicting its clinical profile.
Quantitative Data on GABA-A Receptor Subtype Selectivity
Direct, quantitative binding affinity (Ki) and functional modulation (EC50, Imax) data for this compound across a range of GABA-A receptor subtypes are not readily found in the published literature. However, data from its parent compound, clotiazepam, and a structurally related active metabolite of another benzodiazepine, N-desmethylclobazam, can provide valuable insights into the expected pharmacological profile.
Table 1: Binding Affinities (Ki, nM) of Clotiazepam and Comparative Compounds at Human GABA-A Receptor Subtypes
| Compound | α1β2γ2S | α2β2γ2S | α3β2γ2S | α5β2γ2S |
| Clotiazepam | Data not available | Data not available | Data not available | Data not available |
| N-Desmethylclobazam | 235 ± 25 | 78 ± 5 | 185 ± 15 | 485 ± 35 |
| Clobazam | 315 ± 35 | 95 ± 8 | 210 ± 20 | 560 ± 40 |
Data for N-Desmethylclobazam and Clobazam are adapted from a study by Jensen et al. (2014) and are presented as mean ± SEM. These values were determined using radioligand binding assays with [3H]flumazenil on recombinant human GABA-A receptors expressed in HEK293 cells.
Table 2: Functional Modulation (EC50, nM and Imax, % Potentiation of GABA EC20) of N-Desmethylclobazam at Human GABA-A Receptor Subtypes
| Compound | Subtype | EC50 (nM) | Imax (% Potentiation) |
| N-Desmethylclobazam | α1β2γ2S | 120 ± 10 | 250 ± 20 |
| α2β2γ2S | 110 ± 15 | 260 ± 25 | |
| α3β2γ2S | 130 ± 20 | 240 ± 15 | |
| α5β2γ2S | 150 ± 25 | 230 ± 20 |
Data for N-Desmethylclobazam are adapted from a study by Jensen et al. (2014) and are presented as mean ± SEM. These values were determined using two-electrode voltage clamp electrophysiology on recombinant human GABA-A receptors expressed in Xenopus laevis oocytes.[5]
Experimental Protocols
To determine the GABA-A receptor subtype selectivity of this compound, two primary experimental approaches are employed: radioligand binding assays and electrophysiological studies.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
3.1.1. Membrane Preparation
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.
-
Harvesting and Homogenization: After 48 hours, cells are harvested, washed in phosphate-buffered saline (PBS), and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large cellular debris. The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the cell membranes.
-
Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA and other interfering substances.
-
Storage: The final membrane pellet is resuspended in buffer, aliquoted, and stored at -80°C until use.
3.1.2. Binding Assay Protocol
-
Incubation Mixture: The assay is performed in a final volume of 250 µL containing the prepared cell membranes (50-100 µg of protein), a radioligand such as [3H]flumazenil (a benzodiazepine site antagonist, typically at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated on ice (4°C) for 60-90 minutes to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Studies
Electrophysiology is used to measure the functional effects of a compound on the GABA-A receptor, determining its potency (EC50) and efficacy (Imax).
3.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection). The membrane potential is clamped at a holding potential of -60 to -80 mV.
-
Drug Application: A baseline GABA-evoked current is established by applying a concentration of GABA that elicits a submaximal response (EC10-EC20). Then, various concentrations of this compound are co-applied with GABA, and the potentiation of the GABA-evoked current is measured.
-
Data Analysis: The potentiation of the GABA current is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Imax values.
3.2.2. Whole-Cell Patch-Clamp in Mammalian Cells
-
Cell Preparation: HEK293 cells are transfected with the GABA-A receptor subunit cDNAs and plated on coverslips.
-
Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: Solutions containing GABA and/or this compound are rapidly perfused over the cell.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed as described for the TEVC method.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. In vitro studies on GABA release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]
- 5. Functional characterization of the 1,5-benzodiazepine clobazam and its major active metabolite N-desmethylclobazam at human GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Desmethylclotiazepam in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of desmethylclotiazepam, an active metabolite of the thienodiazepine drug clotiazepam, in human urine samples. The protocol employs enzymatic hydrolysis to liberate the analyte from its conjugated form, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is utilized to enhance the volatility and thermal stability of this compound for reliable gas chromatography-mass spectrometry (GC-MS) analysis. The method is suitable for pharmacokinetic studies, clinical toxicology, and forensic analysis.
Introduction
Clotiazepam is a thienodiazepine with anxiolytic, sedative, and anticonvulsant properties. It is metabolized in the liver, primarily through N-demethylation by the cytochrome P450 enzyme CYP3A4, to its active metabolite, this compound.[1] Monitoring the urinary concentration of this compound is crucial for assessing drug intake, metabolism, and in toxicological investigations. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the detection of benzodiazepines and their metabolites.[2][3][4] However, due to the low volatility and thermal lability of these compounds, a derivatization step is necessary prior to GC-MS analysis.[2][3][5] This protocol details a validated approach using silylation to form a stable tert-butyldimethylsilyl (t-BDMS) derivative of this compound.
Metabolic Pathway of Clotiazepam
Clotiazepam undergoes N-demethylation in the liver to form this compound. This metabolic conversion is a key step in its biotransformation.[1]
Figure 1: Metabolic conversion of Clotiazepam.
Experimental Protocol
Sample Preparation (Solid-Phase Extraction)
-
Enzymatic Hydrolysis:
-
To 1.0 mL of urine sample, add 0.5 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Incubate the mixture at 60°C for 2 hours to hydrolyze the conjugated this compound.[6]
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% acetonitrile solution to remove interferences.
-
Drying: Dry the cartridge under a vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2 v/v).
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
-
To the dried residue, add 50 µL of ethyl acetate and 25 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).
-
Cap the vial tightly and vortex for 15 seconds.
-
Incubate the mixture at 70°C for 30 minutes to form the t-BDMS derivative of this compound.[3][4]
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Figure 2: Experimental workflow for GC-MS analysis.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5975 MS or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Splitless mode, 280°C |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Illustrative: m/z (target and qualifiers for t-BDMS-desmethylclotiazepam to be determined empirically) |
Quantitative Data
The method should be validated to demonstrate its performance. The following table summarizes typical validation parameters for the analysis of benzodiazepines in urine.[3]
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Recovery | 85 - 105% |
| Precision (CV%) | < 15% |
Discussion
The presented method provides a reliable and sensitive approach for the quantification of this compound in urine. The enzymatic hydrolysis step is critical for the accurate measurement of the total metabolite concentration, as a significant portion is excreted in a conjugated form. Solid-phase extraction effectively removes endogenous interferences from the urine matrix, leading to cleaner extracts and reduced instrument contamination.
The choice of MTBSTFA as the derivatizing agent is based on the enhanced stability of the resulting t-BDMS derivatives compared to trimethylsilyl (TMS) derivatives, which often leads to improved reproducibility and sensitivity.[2] The GC-MS parameters, particularly the oven temperature program, should be optimized to ensure adequate separation of this compound from other potential benzodiazepine metabolites. For quantitative analysis, operating the mass spectrometer in SIM mode is recommended to maximize sensitivity and selectivity.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound in urine samples. The method, which includes enzymatic hydrolysis, solid-phase extraction, and derivatization, is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this clotiazepam metabolite.
References
- 1. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Desmethylclotiazepam
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethylclotiazepam is the primary active metabolite of clotiazepam, a thienodiazepine drug with anxiolytic, sedative, and anticonvulsant properties. Accurate and reliable quantification of this compound is crucial in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the determination of this compound in various sample matrices. The described method is based on established principles for benzodiazepine analysis and is adaptable for research and quality control purposes.
Data Presentation
A summary of the typical performance characteristics of the HPLC method for this compound is presented in the table below. These values are based on methods for analogous benzodiazepine compounds and represent expected performance.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 10 minutes |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Wavelength (λmax) | ~245 nm |
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using a reverse-phase HPLC system with UV detection.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
HPLC-grade water
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 15mM potassium dihydrogen phosphate buffer and methanol (50:50 v/v). The pH of the buffer should be adjusted to 6.0 with phosphoric acid.
-
Flow Rate: 1.4 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
3. Preparation of Solutions
-
Phosphate Buffer (15mM, pH 6.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 15mM solution. Adjust the pH to 6.0 using a dilute solution of phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the prepared phosphate buffer and methanol in a 50:50 volume ratio. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.5 - 10 µg/mL).
4. Sample Preparation
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient.
-
Transfer the powder to a volumetric flask and add a suitable volume of methanol.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up to the mark with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Samples (e.g., Serum/Plasma):
-
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is recommended for sample clean-up.
-
For LLE, an example procedure is as follows: to 1 mL of the sample, add a suitable internal standard and an appropriate extraction solvent (e.g., a mixture of diethyl ether and hexane).
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Notes and Protocols for In Vivo Microdialysis of Desmethylclotiazepam in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living animals, providing invaluable insights into the pharmacokinetics and pharmacodynamics of drugs and their metabolites at the site of action.[1] This application note provides a detailed protocol for the use of in vivo microdialysis to measure the concentration of desmethylclotiazepam, an active metabolite of the thienodiazepine drug clotiazepam, in specific brain regions.[2][3]
This compound is formed through the hepatic metabolism of clotiazepam and exhibits pharmacological activity.[2][3] Understanding its concentration profile within the brain is crucial for elucidating the overall therapeutic effects and potential side effects of clotiazepam administration. The following protocols are designed to guide researchers in setting up and conducting in vivo microdialysis experiments to quantify this compound in brain tissue, coupled with highly sensitive analytical methods.
Principles of In Vivo Microdialysis
In vivo microdialysis involves the implantation of a small, semi-permeable probe into the brain region of interest.[1] A physiological solution, termed the perfusate, is slowly and continuously passed through the probe. Small molecules present in the extracellular fluid, such as this compound, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The collected fluid, known as the dialysate, can then be analyzed to determine the concentration of the target analyte.
dot
Caption: Principle of in vivo microdialysis for sampling this compound.
Experimental Protocols
The following protocols are representative and may require optimization based on specific experimental goals and animal models. The procedures are primarily based on established methods for other benzodiazepines, such as diazepam and its metabolites, in rodent models.
Materials and Reagents
Table 1: Key Materials and Reagents
| Item | Description/Specification |
| Microdialysis Probes | Concentric type, 2-4 mm membrane length, 20 kDa MWCO |
| Guide Cannula | Sized to match microdialysis probes |
| Perfusion Pump | Capable of low flow rates (0.5-2.0 µL/min) |
| Fraction Collector | Refrigerated, for automated sample collection |
| Surgical Instruments | Standard stereotaxic surgery kit |
| Stereotaxic Frame | For precise probe implantation |
| Animal Model | Male Sprague-Dawley rats (250-300 g) |
| Anesthetics | Isoflurane or Ketamine/Xylazine cocktail |
| Artificial Cerebrospinal Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4 |
| This compound Standard | Certified reference material |
| Internal Standard (IS) | e.g., Diazepam-d5 or a structurally similar benzodiazepine |
| LC-MS/MS System | Triple quadrupole mass spectrometer with a suitable HPLC/UPLC system |
| Solvents | HPLC/MS grade acetonitrile, methanol, formic acid, water |
Surgical Procedure for Probe Implantation
-
Anesthetize the rat using a suitable anesthetic agent and mount it securely in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum) at the appropriate stereotaxic coordinates.
-
Slowly lower the guide cannula to the desired depth, just above the target region.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover from surgery for at least 48 hours before the microdialysis experiment.
dot
Caption: Workflow for surgical implantation of the microdialysis guide cannula.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the awake and freely moving rat.
-
Remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Connect the inlet of the probe to the perfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow a stabilization period of at least 1-2 hours to achieve equilibrium.
-
Administer clotiazepam to the animal via the desired route (e.g., intraperitoneal or oral).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant or preservative if necessary.
-
At the end of the experiment, euthanize the animal and verify the probe placement through histological examination of the brain.
In Vitro Probe Recovery
It is essential to determine the in vitro recovery of the microdialysis probe to estimate the absolute concentration of this compound in the brain extracellular fluid.
-
Immerse the microdialysis probe in a standard solution of this compound of a known concentration (C_ext).
-
Perfuse the probe with aCSF at the same flow rate used in the in vivo experiment.
-
Collect the dialysate and measure the concentration of this compound (C_dial).
-
Calculate the in vitro recovery using the following formula: Recovery (%) = (C_dial / C_ext) * 100
Table 2: Representative In Vitro Recovery of Benzodiazepines
| Compound | Flow Rate (µL/min) | In Vitro Recovery (%) |
| Diazepam | 1.0 | 25 ± 3 |
| Desmethyldiazepam | 1.0 | 28 ± 4 |
| This compound (Estimated) | 1.0 | 20 - 35 |
Note: Data for diazepam and desmethyldiazepam are representative. The recovery for this compound should be determined experimentally.
Sample Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in microdialysate samples.
Sample Preparation
-
To 20 µL of the dialysate sample, add 5 µL of the internal standard (IS) solution.
-
Precipitate proteins by adding 50 µL of ice-cold acetonitrile.
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 3: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | This compound: To be determined experimentally |
| Internal Standard (e.g., Diazepam-d5): m/z 290.1 -> 198.1 |
Note: The specific mass transitions for this compound need to be optimized.
Data Presentation and Interpretation
The concentration of this compound in the dialysate samples is determined from a calibration curve constructed using standard solutions of known concentrations. The actual extracellular concentration in the brain can then be estimated by correcting for the in vitro probe recovery.
Table 4: Hypothetical Pharmacokinetic Data for this compound in Rat Brain
| Time Post-Clotiazepam Administration (min) | Dialysate Concentration (ng/mL) | Estimated Brain ECF Concentration (ng/mL) |
| 0 | < LLOQ | < LLOQ |
| 30 | 1.5 ± 0.3 | 5.0 ± 1.0 |
| 60 | 4.2 ± 0.8 | 14.0 ± 2.7 |
| 90 | 6.8 ± 1.2 | 22.7 ± 4.0 |
| 120 | 8.1 ± 1.5 | 27.0 ± 5.0 |
| 180 | 5.9 ± 1.1 | 19.7 ± 3.7 |
| 240 | 3.2 ± 0.6 | 10.7 ± 2.0 |
Note: These are hypothetical data for illustrative purposes. LLOQ: Lower Limit of Quantification. Estimated Brain ECF Concentration = Dialysate Concentration / (In Vitro Recovery / 100).
dot
Caption: Logical workflow for data analysis and interpretation.
Conclusion
The in vivo microdialysis technique, when combined with a sensitive analytical method like LC-MS/MS, offers a robust platform for the quantitative assessment of this compound concentrations in the brain extracellular fluid. The protocols outlined in this application note provide a comprehensive framework for researchers to investigate the brain pharmacokinetics of this active metabolite, thereby contributing to a deeper understanding of the neuropharmacology of clotiazepam. Careful experimental design, including appropriate surgical procedures, probe calibration, and analytical validation, is paramount to obtaining reliable and reproducible data.
References
Application Notes and Protocols for Desmethylclotiazepam in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Desmethylclotiazepam is the primary active metabolite of clotiazepam, a thienodiazepine drug.[1] Structurally, thienodiazepines are analogous to benzodiazepines, with the benzene ring substituted by a thiophene ring, a modification that influences the compound's physicochemical and pharmacological properties.[1] this compound is formed in the liver via N-demethylation of its parent compound.[1] It is recognized for its anxiolytic, anticonvulsant, and sedative properties, which are generally attributed to its interaction with the central nervous system.[1][2][3] As an analytical reference standard, it is crucial for both pharmacological research and forensic applications.[4]
Mechanism of Action
The primary mechanism of action for this compound is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system. This compound binds to the benzodiazepine allosteric site on the GABA-A receptor, which is distinct from the GABA binding site itself.[1][3] This binding event enhances the effect of GABA by increasing the frequency of chloride (Cl⁻) ion channel opening.[2][5][6] The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the neuron's membrane, making it less likely to fire an action potential. This overall increase in inhibitory signaling results in the compound's central nervous system depressant effects, such as sedation and anxiolysis.[1][6]
Figure 1: Signaling pathway of this compound at the GABA-A receptor.
Physicochemical and Pharmacokinetic Data
This compound is available as a crystalline solid for research purposes. Its properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 5-(2-chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one | [1][4] |
| CAS Number | 33671-37-3 | [1][4][7] |
| Molecular Formula | C₁₅H₁₃ClN₂OS | [1][4][8] |
| Formula Weight | 304.8 g/mol | [1][4][8] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1][4] |
| Solubility | DMF: 15 mg/ml; DMSO: 15 mg/ml |[4] |
Table 2: Pharmacokinetic Parameters
| Parameter | Compound | Value | Source(s) |
|---|---|---|---|
| Elimination Half-life | Clotiazepam (Parent) | ~6.5 hours | [1][3] |
| This compound | ~17.8 hours | [1] |
| Plasma Protein Binding | Clotiazepam (Parent) | 99% |[3] |
Pharmacological Data
Specific binding affinity (Ki) values for this compound are not widely published. However, data from closely related 1,5- and 1,4-benzodiazepines provide a reference for its expected activity at different GABA-A receptor subtypes.
Table 3: Comparative Binding Affinities (Ki, nM) of Related Benzodiazepines
| Compound | GABA-A α₁β₃γ₂ | GABA-A α₂β₃γ₂ | GABA-A α₃β₃γ₂ | GABA-A α₅β₃γ₂ | Source(s) |
|---|---|---|---|---|---|
| N-desmethylclobazam | 258.0 ± 29.0 | 25.1 ± 1.8 | 134.0 ± 19.0 | 473.0 ± 54.0 | [6] |
| Diazepam | 15.6 ± 1.1 | 10.3 ± 0.6 | 13.9 ± 0.9 | 10.7 ± 0.7 | [4] |
| Clonazepam | 1.5 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | [6] |
Data are presented as mean ± SEM. Lower Ki values indicate higher binding affinity.
Application Notes
This compound serves as a valuable tool in several areas of neuroscience research:
-
Anxiolytic, Sedative, and Anticonvulsant Studies: As an active compound, it can be used in preclinical animal models to investigate the mechanisms underlying anxiety, sedation, and epilepsy. Its thienodiazepine structure may offer a different pharmacological profile compared to classical benzodiazepines.
-
Metabolite Research: It is essential for pharmacokinetic and pharmacodynamic studies of its parent drug, clotiazepam. Understanding the activity and half-life of this compound is critical to interpreting the overall effects of clotiazepam administration.[1][3]
-
GABA-A Receptor Research: The compound can be used as a ligand to probe the structure and function of the benzodiazepine binding site on various GABA-A receptor subtypes.[1]
-
Forensic and Toxicological Analysis: As a certified reference material, it is used to develop and validate analytical methods for its detection in biological samples and street drug preparations.[1]
Figure 2: A typical workflow for preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol is a generalized method for determining the binding affinity of this compound to benzodiazepine sites on GABA-A receptors using a competitive radioligand binding assay.
1. Materials:
-
Tissue Source: Rat or mouse cortical membrane preparation.[9]
-
Radioligand: [³H]-Flumazenil or [³H]-Flunitrazepam.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Test Compound: this compound, dissolved in DMSO, with serial dilutions in assay buffer.
-
Non-specific Binding (NSB) Displacer: 100 µM Diazepam or Clonazepam.[9]
-
Equipment: 96-well filter plates, vacuum manifold, liquid scintillation counter, scintillation fluid.
2. Procedure:
-
Membrane Preparation: Homogenize whole brain or cortex from rodents in ice-cold Tris-HCl buffer. Centrifuge at 1000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Wash the pellet by resuspension and centrifugation three times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a protein concentration of 100-500 µg/mL.[9]
-
Assay Setup: In a 96-well plate, add the following to a final volume of 0.5 mL:
-
Total Binding: 100 µg membrane protein, radioligand (e.g., ~1 nM [³H]-Flumazenil), and assay buffer.
-
Non-specific Binding (NSB): 100 µg membrane protein, radioligand, and NSB displacer (e.g., 100 µM Diazepam).
-
Competition Binding: 100 µg membrane protein, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 35 minutes to reach equilibrium.[9]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter plates using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Protocol 2: In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
The Elevated Plus Maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open, more aversive arms of the maze.[10][11]
1. Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm for mice).[12]
-
Two opposing arms are open (e.g., 50 x 10 cm), and two opposing arms are enclosed by high walls (e.g., 50 x 10 x 40 cm).[12]
-
The maze should be placed in a dimly lit room with a video camera positioned above for recording.
2. Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before the experiment.[13]
-
Drug Administration: Administer this compound or vehicle (e.g., saline with Tween 80) via intraperitoneal (i.p.) injection 30 minutes prior to testing. Doses should be determined from pilot studies.
-
Testing: Place the mouse in the center of the maze, facing one of the enclosed arms.[12] Allow the animal to explore the maze freely for a 5-minute period.[10][12][13]
-
Recording: Record the session using video tracking software. Key parameters to measure are:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[13]
3. Data Analysis:
-
The primary measures of anxiolytic activity are the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) x 100] and the percentage of open arm entries [(Open entries / Total entries) x 100].
-
An increase in these measures in the drug-treated group compared to the vehicle group suggests an anxiolytic effect.
-
Total arm entries or distance traveled can be used to control for sedative or hyper-locomotor effects. A significant decrease may indicate sedation.[11]
Protocol 3: In Vivo Assessment of Sedative Effects (Rotarod Test)
The Rotarod test is used to assess motor coordination, balance, and the potential sedative effects of a compound.[14][15] A drug-induced impairment in performance (i.e., a reduced latency to fall) is indicative of sedation or motor impairment.[16][17]
1. Apparatus:
-
An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice), typically with lanes to test multiple animals simultaneously.[18]
2. Procedure:
-
Training (Day 1-2): Train the mice on the rotarod to establish a stable baseline performance. This typically involves placing the mice on the rod at a constant low speed (e.g., 4 rpm) or an accelerating protocol (e.g., 4-40 rpm over 5 minutes). Conduct 2-3 trials per day until performance is consistent.[15]
-
Acclimation (Day 3): Acclimate animals to the testing room for at least 30 minutes.[14]
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before testing.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial using an accelerating protocol (e.g., 4 to 40 rpm over a 300-second period).[14]
-
The apparatus will automatically record the latency to fall (the time the mouse remains on the rod) and the RPM at which it fell. A cutoff time (e.g., 300 seconds) is typically set.
-
-
Trials: Conduct 2-3 test trials with an inter-trial interval of at least 15 minutes.[14]
3. Data Analysis:
-
The primary dependent variable is the latency to fall from the rod.
-
Average the latencies across the trials for each animal.
-
A statistically significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment or sedation.
Protocol 4: Quantification in Biological Samples (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in plasma or serum.[5][8][19]
Figure 3: this compound is formed from its parent compound in the liver.
1. Materials:
-
Sample: Plasma or serum.
-
Internal Standard (IS): A stable isotope-labeled version of this compound or another benzodiazepine (e.g., Bromazepam).[8]
-
Extraction: Protein precipitation (e.g., acetonitrile) or liquid-liquid extraction (e.g., diethyl-ether/hexane).[8]
-
LC System: HPLC or UPLC system with a C18 reverse-phase column.
-
Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., 0.1% formic acid in acetonitrile).[5]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[20]
2. Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 50 µL of the internal standard solution.[5]
-
Vortex to mix.
-
Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 100 µL).
-
Vortex vigorously and centrifuge at high speed (e.g., 17,000 x g) to pellet the precipitated proteins.[20]
-
Transfer the supernatant to a new plate or vial for injection.
-
-
LC Separation:
-
MS/MS Detection:
-
Analyze the column eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5]
-
Optimize and monitor at least two specific precursor-to-product ion transitions for both this compound and the IS. One transition is for quantification (quantifier) and the other for confirmation (qualifier).[21]
-
3. Data Analysis:
-
Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of this compound into blank plasma. Process and analyze these standards alongside the unknown samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted linear regression to fit the curve.
-
Concentration Determination: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An approach for assaying benzodiazepine receptor binding with radioiodinated ligand: 125I-labeled diazepam derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 13. protocols.io [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. scribd.com [scribd.com]
- 17. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Motor Coordination and Antidepressant Activities of Cinnamomum osmophloeum ct. Linalool Leaf Oil in Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of Desmethylclotiazepam as a Reference Standard in Forensic Toxicology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethylclotiazepam is the primary active metabolite of the thienodiazepine drug, clotiazepam.[1] As a thienodiazepine, its structure features a thiophene ring fused to a diazepine ring, distinguishing it from classical benzodiazepines which have a benzene ring.[1][2] In forensic toxicology, the detection and quantification of this compound are crucial for determining the use or abuse of its parent compound, clotiazepam. Due to its longer elimination half-life compared to clotiazepam, this compound can be a more reliable indicator of exposure.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic toxicological analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of stock solutions, understanding its behavior in analytical systems, and for the development of extraction methods.
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Value | Source |
| Chemical Name | 5-(2-chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one | [3] |
| Molecular Formula | C₁₅H₁₃ClN₂OS | [3] |
| Molecular Weight | 304.79 g/mol | [3] |
| CAS Number | 33671-37-3 | [3] |
| Appearance | Crystalline solid | Varies by supplier |
| Solubility | Soluble in DMSO and DMF | Varies by supplier |
| Purity | ≥98% | Varies by supplier |
Analytical Methods
The analysis of this compound in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry, which provide the necessary sensitivity and specificity for forensic applications. The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of benzodiazepines and their metabolites in various biological samples.
Table 2: Illustrative LC-MS/MS Method Parameters for this compound
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of benzodiazepines |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 305.1 |
| Product Ions (m/z) | 277.1 (quantifier), 218.0, 213.0, 140.0 (qualifiers)[4] |
| Collision Energy | Optimized for each transition |
Note: The bolded product ion is typically used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique in forensic toxicology. For the analysis of many benzodiazepines, including this compound, derivatization is often necessary to improve their thermal stability and chromatographic properties.
Table 3: Illustrative GC-MS Method Parameters for this compound
| Parameter | Recommended Conditions |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation of benzodiazepine derivatives |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[5] |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from biological matrices. These protocols are intended as a guide and may require optimization based on the specific laboratory equipment and sample types.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine followed by LC-MS/MS Analysis
This protocol describes a general procedure for the extraction of benzodiazepines from urine samples using a mixed-mode cation exchange SPE sorbent.
Materials:
-
This compound reference standard
-
Internal standard (e.g., Diazepam-d5)
-
Mixed-mode cation exchange SPE cartridges
-
pH 6.0 buffer
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
LC-MS grade water and solvents
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard and 2 mL of pH 6.0 buffer. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 1 mL of pH 6.0 buffer. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% acetonitrile in water. Dry the cartridge thoroughly under vacuum.
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Blood followed by GC-MS Analysis
This protocol outlines a general LLE procedure for the extraction of benzodiazepines from blood samples.
Materials:
-
This compound reference standard
-
Internal standard (e.g., Prazepam)
-
Saturated sodium borate buffer (pH 9.2)
-
n-Butyl acetate
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS grade solvents
Procedure:
-
Sample Preparation: To 1 mL of whole blood, add the internal standard and 1 mL of saturated sodium borate buffer. Vortex to mix.
-
Extraction: Add 5 mL of n-butyl acetate and vortex for 10 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of the derivatizing agent to the dried extract. Cap the tube and heat at 70°C for 30 minutes.
-
Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.
Mandatory Visualizations
Metabolic Pathway of Clotiazepam
The following diagram illustrates the metabolic conversion of clotiazepam to its major active metabolite, this compound, through N-demethylation.
References
- 1. Clotiazepam - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Clotiazepam (HMDB0015512) [hmdb.ca]
- 3. scbt.com [scbt.com]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nyc.gov [nyc.gov]
Application Notes: Determination of Desmethylclotiazepam Binding Affinity at the GABA-A Receptor Benzodiazepine Site
Audience: Researchers, scientists, and drug development professionals.
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.[1] These receptors are composed of five subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit.[2] The GABA-A receptor possesses multiple allosteric binding sites, including the well-characterized benzodiazepine (BZD) site located at the interface between the α and γ subunits.[1][2][3] Ligands that bind to this site, such as Desmethylclotiazepam, can modulate the receptor's response to GABA, typically by increasing the frequency of channel opening, which leads to an influx of chloride ions and hyperpolarization of the neuron.[1] This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties of benzodiazepines.[2]
Quantifying the binding affinity of a compound like this compound is a critical step in drug discovery and development. It helps in determining the potency of the compound and understanding its structure-activity relationship. The in vitro radioligand binding assay is a robust and widely used method for this purpose.[4] This document provides a detailed protocol for a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for the GABA-A receptor's benzodiazepine site using a radiolabeled antagonist, such as [³H]Flumazenil.
Principle of the Assay
The assay is based on the principle of competition between a radiolabeled ligand (radioligand) and an unlabeled test compound (this compound) for a finite number of receptor binding sites. In this protocol, [³H]Flumazenil, a known BZD-site antagonist, is used to label the GABA-A receptors in a prepared tissue membrane fraction.[5] The assay is performed by incubating the receptor preparation with a fixed concentration of [³H]Flumazenil in the presence of varying concentrations of unlabeled this compound.
As the concentration of this compound increases, it displaces more of the [³H]Flumazenil from the receptors. The amount of receptor-bound radioactivity is measured after separating the bound from the free radioligand by rapid filtration. By plotting the bound radioactivity against the concentration of this compound, a competition curve is generated, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[6][7]
Visualizations
GABA-A Receptor Signaling Pathway
Experimental Workflow Diagram
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// Edges prep -> assay_setup; assay_setup -> add_radioligand; add_radioligand -> incubate; incubate -> filter; filter -> wash; wash -> scintillation; scintillation -> data_analysis; data_analysis -> calc_sb -> plot_curve -> calc_ic50 -> calc_ki; } . Caption: Workflow for the GABA-A receptor binding assay.
Quantitative Data Summary
While specific binding affinity data for this compound is not widely published, the following table provides a template for recording experimental results. For comparative purposes, representative Kᵢ values for other common benzodiazepines at various GABA-A receptor subtypes are included.[8]
| Compound | Receptor Source/Subtype | Radioligand | Kᵢ (nM) |
| This compound | Rat Brain Homogenate | [³H]Flumazenil | To be determined |
| Clonazepam | Rat Brain Homogenate | [³H]Flunitrazepam | 0.26 |
| Clobazam | Rat Brain Homogenate | [³H]Flunitrazepam | 151 |
| N-Desmethylclobazam | Rat Brain Homogenate | [³H]Flunitrazepam | 133 |
| Diazepam | Recombinant α₁β₂γ₂ | [³H]Flumazenil | ~7.7 (Kᵢ calculated from competition assay)[9] |
| Clotiazepam | Recombinant α₁β₂γ₂S | - | (Modulator, EC₅₀ values reported)[10] |
Note: Kᵢ values can vary based on experimental conditions, including receptor source, radioligand, and buffer composition.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for benzodiazepine site radioligand binding assays.[11][12][13]
Part 1: Membrane Preparation (from Rat Cortex)
-
Tissue Homogenization:
-
Euthanize adult rats according to approved institutional guidelines.
-
Rapidly dissect the cerebral cortex and place it in ice-cold Homogenization Buffer.
-
Homogenize the tissue in 20 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon or mechanical homogenizer.[14]
-
-
Centrifugation and Washing:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge it at 20,000 - 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[11][14]
-
Discard the supernatant. Resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step at least three more times to wash the membranes and remove endogenous GABA.
-
-
Final Preparation and Storage:
-
After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
-
Part 2: Radioligand Competition Binding Assay
-
Reagent Preparation:
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand Stock: [³H]Flumazenil (specific activity ~70-90 Ci/mmol) prepared in Assay Buffer. The final concentration in the assay should be approximately equal to its Kₔ (~1-2 nM).
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Non-Specific Binding (NSB) Stock: Prepare a solution of a high-affinity unlabeled BZD, such as Diazepam or Clonazepam, at a concentration 1000-fold higher than the radioligand's Kₔ (e.g., 10 µM Clonazepam).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
On the day of the assay, thaw the membrane preparation on ice. Dilute with ice-cold Assay Buffer to a final working concentration of ~0.5 mg/mL.[13]
-
The final assay volume is 250 µL per well.[11]
-
Total Binding (TB) wells: Add 50 µL Assay Buffer, 50 µL [³H]Flumazenil solution, and 150 µL of the diluted membrane preparation.
-
Non-Specific Binding (NSB) wells: Add 50 µL NSB Stock (e.g., 10 µM Clonazepam), 50 µL [³H]Flumazenil solution, and 150 µL of the diluted membrane preparation.
-
Competition wells: Add 50 µL of this compound serial dilutions, 50 µL [³H]Flumazenil solution, and 150 µL of the diluted membrane preparation.
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Immediately wash the filters three to four times with 3-4 mL of ice-cold Assay Buffer to remove unbound radioligand.[11]
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of a suitable scintillation cocktail to each vial.
-
Allow the filters to soak for at least 4-6 hours (or overnight) before counting.
-
Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Part 3: Data Analysis
-
Calculate Specific Binding:
-
Average the CPM/DPM values for the triplicate wells.
-
Calculate Specific Binding (SB) using the formula: SB = Total Binding (TB) - Non-Specific Binding (NSB).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no competitor): % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) and determine the IC₅₀ value.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[6][16][17]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where:
-
[L] is the concentration of the radioligand ([³H]Flumazenil) used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor, which should be determined independently via a saturation binding experiment.
-
-
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of neuroactive steroids on [3H]flumazenil binding to the GABAA receptor complex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. calculator.academy [calculator.academy]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. 4.7. Preparation of Membrane Fractions and Receptor Binding Assay [bio-protocol.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
Experimental Protocol for Desmethylclotiazepam Administration in Rodents: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the experimental administration of Desmethylclotiazepam to rodent models for preclinical research. This compound, an active metabolite of the benzodiazepine clotiazepam, is a potent modulator of the γ-aminobutyric acid type A (GABA-A) receptor. These protocols are designed to ensure reproducible and reliable data for investigating the anxiolytic, sedative, and other neurological effects of this compound. Detailed methodologies for drug preparation, administration via oral gavage and intraperitoneal injection, and subsequent behavioral assessment using the elevated plus-maze and open-field tests are outlined. Additionally, this guide includes summarized quantitative data from relevant literature to aid in experimental design and data interpretation.
Introduction
This compound, also known as chlordesmethyldiazepam, is a benzodiazepine derivative that exerts its pharmacological effects by allosterically modulating GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] This modulation enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening and subsequent neuronal hyperpolarization.[2] Understanding the in vivo effects of this compound is crucial for evaluating its therapeutic potential for anxiety disorders, insomnia, and seizure conditions. The following protocols provide standardized procedures for the administration and behavioral evaluation of this compound in rodent models, a critical step in the drug discovery and development pipeline.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds to inform experimental design. Note: Specific pharmacokinetic and binding affinity data for this compound is limited; therefore, data from its parent compound, Diazepam, and its primary metabolite, Desmethyldiazepam, are provided as a reference.
Table 1: Pharmacokinetic Parameters of Desmethyldiazepam in Rats
| Parameter | Value | Species/Route | Reference |
| Half-life (t½) | 1.11 h (plasma), 1.09 h (brain) | Rat / IP | [3] |
| Time to Peak (Tmax) | ~15-30 min | Rat / IP | [3] |
| Brain/Plasma Ratio | 3.5 ± 0.2 | Rat / IP | [3] |
Table 2: Behavioral Effects of Chlordesmethyldiazepam in Mice
| Dose (mg/kg, i.p.) | Behavioral Test | Observed Effect | Reference |
| 0.04 - 0.08 | Footshock-induced aggression | Enhanced fighting behavior | [4] |
| 1.25 | Footshock-induced aggression | Decreased fighting behavior | [4] |
Signaling Pathway
This compound, like other benzodiazepines, modulates the GABA-A receptor. The binding of GABA to its receptor is enhanced in the presence of this compound, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in decreased neuronal excitability.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Protocols
Drug Preparation and Administration
4.1.1. Vehicle Selection
A common vehicle for intraperitoneal (i.p.) administration of benzodiazepines in rodents is a solution of 0.9% saline containing a small amount of a solubilizing agent such as Tween 80 or DMSO, typically not exceeding 5-10% of the final volume. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) in distilled water is often used. It is crucial to perform vehicle-only control experiments to ensure the vehicle does not produce any behavioral effects.
4.1.2. Intraperitoneal (i.p.) Injection Protocol
-
Animal Restraint: Gently restrain the mouse or rat by scruffing the neck and back to expose the abdomen.
-
Injection Site: The injection should be administered into the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the needle and syringe and prepare a new injection.
-
Injection: Slowly inject the this compound solution. The maximum injection volume for a mouse is typically 0.5 mL and for a rat is 1-2 mL.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
4.1.3. Oral Gavage Protocol
-
Animal Restraint: Firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Administration: Slowly administer the this compound suspension. The maximum oral gavage volume is typically 10 mL/kg for mice and rats.
-
Post-gavage Monitoring: Observe the animal for any signs of respiratory distress or discomfort.
Behavioral Assessment Protocols
4.2.1. Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[2]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, the arms are typically 30 cm long and 5 cm wide, with 15 cm high walls on the enclosed arms. For rats, the arms are typically 50 cm long and 10 cm wide, with 40 cm high walls.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the appropriate time before the test (typically 30 minutes for i.p. administration).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
4.2.2. Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[5]
-
Apparatus: A square arena (for mice: 40x40x30 cm; for rats: 100x100x40 cm) with the floor divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for 5-10 minutes.
-
Record the total distance traveled, the time spent in the center zone, and the number of entries into the center zone using a video tracking system.
-
-
Data Analysis: A decrease in the total distance traveled can indicate a sedative effect. An increase in the time spent in and the number of entries into the center zone suggests an anxiolytic effect.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: General workflow for this compound administration.
Caption: Workflow for behavioral assessment of this compound effects.
Conclusion
The protocols outlined in this document provide a standardized framework for the in vivo administration and behavioral evaluation of this compound in rodents. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of the pharmacological profile of this compound and its potential therapeutic applications. Researchers should always consider the ethical implications of animal research and ensure all procedures are approved by their institution's Animal Care and Use Committee.
References
- 1. Differences in the duration of sedative and anxiolytic effects of desmethyldiazepam in two outbred Wistar strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute tolerance to diazepam in mice: pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Note: Quantification of Desmethylclotiazepam in Postmortem Specimens
Introduction
Desmethylclotiazepam is a metabolite of the benzodiazepine clotiazepam. The quantification of this and other benzodiazepines in postmortem specimens is crucial in forensic toxicology to determine the cause and manner of death. This application note provides a detailed protocol for the quantification of this compound in postmortem blood specimens using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of such compounds.[1][2][3] The methodologies described are based on established protocols for the analysis of benzodiazepines in forensic toxicology.[4][5][6]
Experimental Protocols
A robust and reliable method for the quantification of this compound in postmortem specimens involves sample preparation to isolate the analyte from the complex biological matrix, followed by instrumental analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of analytes from biological matrices.
-
Specimen: 1 mL of postmortem whole blood.
-
Internal Standard: Addition of a deuterated analog of this compound or a structurally similar benzodiazepine (e.g., diazepam-d5) is recommended as an internal standard (IS) to correct for matrix effects and extraction losses.[6]
-
Sample Pre-treatment: To 1 mL of the blood sample, add 2 mL of a suitable buffer (e.g., borate buffer, pH 9) and the internal standard. Vortex for 30 seconds.
-
Extraction:
-
Condition a mixed-mode SPE cartridge with sequential additions of methanol (3 mL), deionized water (3 mL), and buffer (3 mL).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with deionized water (3 mL) followed by a non-polar solvent like hexane (3 mL) to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with an appropriate elution solvent (e.g., 2 mL of a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the quantification of drugs in complex matrices.[1]
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of benzodiazepines.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for benzodiazepines.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. Two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the internal standard. The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.
-
Data Presentation: Quantitative Parameters for Benzodiazepine Analysis
The following table summarizes typical quantitative data for the analysis of various benzodiazepines in postmortem blood, based on published methods. These values can serve as a reference for the expected performance of a validated method for this compound.
| Parameter | Typical Range for Benzodiazepines | Reference |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL | [4][7] |
| Limit of Quantification (LOQ) | 0.5 - 10.0 ng/mL | [5][7] |
| Linearity Range | 1.0 - 500 ng/mL | [5] |
| Recovery | 70 - 110% | [6] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
Method Validation
The analytical method should be fully validated according to international guidelines. Validation parameters should include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), recovery, matrix effects, and stability.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in postmortem specimens.
Caption: Workflow for this compound Quantification.
Conclusion
The protocol described in this application note provides a comprehensive framework for the reliable quantification of this compound in postmortem specimens. The use of solid-phase extraction for sample cleanup followed by LC-MS/MS analysis ensures high sensitivity and specificity, which are critical for forensic toxicological investigations. Proper method validation is essential to guarantee the accuracy and reliability of the results.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of benzodiazepines in blood and in dried blood spots collected from post-mortem samples and evaluation of the stability over a three-month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Desmethylclotiazepam from Whole Blood
Introduction
Desmethylclotiazepam is an active metabolite of the thienodiazepine drug clotiazepam, possessing anxiolytic and hypnotic properties. Accurate and reliable quantification of this compound in whole blood is crucial in clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts. This application note details a robust SPE protocol for the extraction of this compound from whole blood using mixed-mode cation exchange cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes a mixed-mode solid-phase extraction (SPE) sorbent that combines both reversed-phase and strong cation exchange retention mechanisms.[1] This dual functionality allows for a more selective extraction of this compound, which is a basic compound, from the complex whole blood matrix. The protocol involves sample pretreatment to lyse red blood cells and precipitate proteins, followed by SPE for analyte isolation and concentration. The final eluate is suitable for instrumental analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this SPE method for the analysis of this compound in whole blood. The data is representative of typical benzodiazepine analysis using similar SPE and LC-MS/MS methods.[2][3][4]
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[2][4] |
| Correlation Coefficient (r²) | > 0.995[2][4] |
| Limit of Detection (LOD) | 0.5 ng/mL[2] |
| Limit of Quantification (LOQ) | 1 ng/mL[4] |
| Recovery | 85 - 105%[4] |
| Intra-day Precision (%RSD) | < 10%[4] |
| Inter-day Precision (%RSD) | < 15% |
| Matrix Effect | Minimal (-15% to +10%)[4] |
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Strata-X-C, Oasis MCX), 30 mg/1 mL
-
This compound Standard: 1 mg/mL in methanol
-
Internal Standard (IS): Diazepam-d5 (or other suitable deuterated benzodiazepine), 1 mg/mL in methanol
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Hydroxide (concentrated)
-
Formic Acid (88%)
-
Zinc Sulfate
-
Ammonium Acetate
-
Deionized Water
-
Solutions Preparation
-
Internal Standard Spiking Solution: Prepare a 100 ng/mL working solution of the internal standard in methanol.
-
Sample Pretreatment Solution: 10% (w/v) Zinc Sulfate in deionized water.
-
SPE Conditioning Solvent: Methanol.
-
SPE Equilibration Buffer: 50 mM Ammonium Acetate, pH 6.0.
-
SPE Wash Buffer 1: 2% Formic Acid in deionized water.
-
SPE Wash Buffer 2: Methanol.
-
SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.
-
Reconstitution Solvent: 50:50 Methanol:Water (v/v).
Sample Pretreatment
-
Pipette 1.0 mL of whole blood into a 2 mL microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL internal standard working solution and vortex for 10 seconds.
-
Add 500 µL of 10% Zinc Sulfate solution to the blood sample.
-
Vortex for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction Protocol
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of 50 mM Ammonium Acetate (pH 6.0) through the cartridge.
-
Sample Loading: Load the entire supernatant from the pretreated sample onto the conditioned and equilibrated SPE cartridge.
-
Washing 1: Pass 1 mL of 2% Formic Acid in deionized water through the cartridge to remove polar interferences.
-
Washing 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual solvent.
-
Elution: Elute the this compound and internal standard with 1 mL of freshly prepared 5% Ammonium Hydroxide in Methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 Methanol:Water. Vortex for 20 seconds.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from any potential interferences.
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and the internal standard.
Visualizations
Caption: Workflow for SPE of this compound.
References
Application Notes and Protocols for the Quantification of Desmethylclotiazepam in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Desmethylclotiazepam is an active metabolite of the thienodiazepine drug clotiazepam. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on established methodologies for the analysis of benzodiazepines in biological matrices.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of other benzodiazepines in plasma and is a robust starting point for the extraction of this compound.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Diazepam-d5, 100 ng/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution (Diazepam-d5, 100 ng/mL) to each plasma sample, calibrator, and quality control sample, except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE to each tube.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (50:50 Methanol:Water).
-
Vortex mix for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of benzodiazepines.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 30% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 30% B
-
5.0 min: 30% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Internal Standard (Diazepam-d5) Transition: 290.1 -> 198.1
-
Source Parameters: These should be optimized for the specific instrument but can be started with typical values for benzodiazepine analysis (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C, Cone gas flow: 50 L/hr, Desolvation gas flow: 800 L/hr).
Data Presentation
The following tables summarize the expected quantitative data for a validated method. These values are based on typical performance for benzodiazepine assays and should be determined experimentally during method validation for this compound.
Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 305.1 | 277.1 | 218.0 | To be optimized |
| Diazepam-d5 (IS) | 290.1 | 198.1 | - | To be optimized |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | This compound |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC | 85 - 115% |
| Precision at LLOQ, LQC, MQC, HQC | < 15% RSD |
| Recovery | > 80% |
| Matrix Effect | To be determined, should be within acceptable limits |
| Stability (Freeze-Thaw, Short-term, Long-term) | To be determined |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
References
Application Notes and Protocols: In Vivo Behavioral Assays for Desmethylclotiazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction to Desmethylclotiazepam
This compound is an active metabolite of clotiazepam, a thienodiazepine compound.[1][2][3] Like other benzodiazepines, its pharmacological profile includes anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3][4] These effects are primarily mediated through its action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][4] This leads to an increased frequency of chloride ion channel opening, resulting in neuronal hyperpolarization and a general depression of the central nervous system.[1][5][6]
These application notes provide detailed protocols for standard in vivo behavioral assays to characterize the anxiolytic, sedative, and motor-impairing effects of this compound in rodent models.
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for this compound involves potentiating the effects of GABA at the GABA-A receptor.[4] This enhanced inhibitory signaling underlies its therapeutic and side-effect profile.
References
- 1. tripsitter.com [tripsitter.com]
- 2. Clotiazepam - Wikiwand [wikiwand.com]
- 3. Clotiazepam - Wikipedia [en.wikipedia.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. Clotiazepam | C16H15ClN2OS | CID 2811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sedation: Overview, Sedatives and Analgesics, Approach to Sedation [emedicine.medscape.com]
Troubleshooting & Optimization
Technical Support Center: Desmethylclotiazepam Analysis in Biological Samples
Welcome to the technical support center for the analysis of desmethylclotiazepam in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in biological samples?
A1: The most prevalent and reliable methods for the quantification of this compound, an active metabolite of clotiazepam, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[1][3]
Q2: What are the critical first steps in sample preparation for this compound analysis?
A2: Proper sample preparation is crucial for accurate analysis. Key initial steps include selecting the appropriate biological matrix (e.g., plasma, urine, blood) and considering the potential need for enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, particularly for urine samples.[4][5] The stability of this compound in the matrix is also a critical factor, and samples should be stored appropriately to prevent degradation.[6][7][8]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[9][10][11][12] To mitigate these effects, consider the following strategies:
-
Effective Sample Cleanup: Employ robust extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering endogenous components.[5][13][14]
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.[10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for both extraction variability and matrix effects.
Q4: What are the best storage conditions for biological samples containing this compound?
A4: To ensure the stability of this compound, biological samples should be stored at low temperatures. For long-term storage, -20°C or -80°C is recommended.[6][7] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[8] Studies on other benzodiazepines have shown significant degradation at room temperature and 4°C over time.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low Analyte Recovery
Problem: You are experiencing low recovery of this compound after sample extraction.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Method | - For LLE: Optimize the extraction solvent and pH. Ensure vigorous mixing to maximize partitioning. - For SPE: Ensure the sorbent chemistry is appropriate for this compound. Optimize the wash and elution solvents. Ensure the sample pH is optimal for retention on the SPE sorbent. |
| Analyte Degradation | - Ensure proper sample storage conditions (frozen at -20°C or below).[6][7] - Minimize the time samples are at room temperature during processing. |
| Incomplete Elution from SPE Cartridge | - Increase the volume or strength of the elution solvent. - Try a different elution solvent with a different polarity. |
Poor Peak Shape in Chromatography
Problem: Your chromatographic peaks for this compound are broad, tailing, or splitting.
| Potential Cause | Troubleshooting Steps |
| Column Contamination | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase | - Adjust the mobile phase pH. - Optimize the organic solvent percentage in the mobile phase. |
| Sample Overload | - Dilute the sample and reinject. |
| Secondary Interactions with Stationary Phase | - Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. |
Inconsistent Results and High Variability
Problem: You are observing high variability between replicate injections or different samples.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | - Implement strategies to minimize matrix effects as described in the FAQs.[9][10][11][12] - Use a stable isotope-labeled internal standard. |
| Inconsistent Sample Preparation | - Ensure precise and consistent execution of the extraction protocol for all samples. - Use automated sample preparation systems if available. |
| Instrument Instability | - Check the stability of the LC pump flow rate and the MS detector response. - Perform system suitability tests before each analytical run. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound in Human Plasma
This protocol is a general guideline and may require optimization for your specific laboratory conditions and instrumentation.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of the 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a suitable elution solvent (e.g., 2% ammonium hydroxide in methanol or a mixture of dichloromethane and isopropanol with ammonium hydroxide).[13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Urine
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment (Hydrolysis):
-
Extraction:
-
Adjust the pH of the hydrolyzed sample to approximately 9-10 with a suitable base (e.g., 1 M NaOH).
-
Add 3 mL of an appropriate organic solvent (e.g., diethyl ether/hexane (80:20, v/v) or 1-chlorobutane).[6][15]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for analysis.
-
Quantitative Data Summary
The following tables provide typical parameters for the analysis of benzodiazepines, including compounds structurally similar to this compound. These should be used as a starting point for method development.
Table 1: Example LC-MS/MS Parameters for Related Benzodiazepines
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| N-Desmethylclobazam | 287.1 | 259.1 | 140.1 | 25 / 35 |
| Chlordesmethyldiazepam (Delorazepam) | 289.0 | 261.0 | 225.1 | 20 / 30 |
| Diazepam | 285.1 | 154.1 | 193.1 | 30 / 20 |
| Oxazepam | 287.1 | 241.1 | 269.1 | 20 / 15 |
| (Note: These values are illustrative and should be optimized for your specific instrument.) |
Table 2: Comparison of Extraction Techniques for Benzodiazepines
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Generally high and reproducible (can be >80%).[16] | Can be variable, but often good (>70%).[16] |
| Matrix Effects | Can be significantly reduced with appropriate sorbent and wash steps.[5] | May be higher due to co-extraction of matrix components. |
| Throughput | High, especially with 96-well plate formats. | Lower, often processed sample by sample. |
| Solvent Consumption | Generally lower than LLE. | Can be high. |
| Automation | Easily automated. | More difficult to automate. |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Desmethylclotiazepam quantification in urine to minimize matrix effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the quantification of desmethylclotiazepam in urine, with a primary focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound in urine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected compounds in the urine matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2][3] Common interfering substances in urine include urea, salts, creatinine, uric acid, enzymes, and fatty acids.[4]
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis in urine?
A2: Several techniques can be employed to reduce matrix interference. The most common include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples like urine. It provides clean extracts and can be tailored for a wide range of compounds.[4][5] Mixed-mode SPE sorbents have been shown to be superior in reducing matrix effects compared to reversed-phase SPE for benzodiazepines.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique, though it can be more labor-intensive and use more solvents than SPE.[6][8]
-
Dilute-and-Shoot: This is the simplest approach, involving only the dilution of the urine sample before injection. While quick, it is often insufficient for eliminating significant matrix effects.[3] Dilution can be an effective technique if the diluted analyte concentration remains above the assay's limit of detection.[9]
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank urine sample to the peak area of the analyte in a pure solvent solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Spiked Urine / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]
Q4: What is the role of an internal standard, and which type is best for minimizing matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation and instrument response. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, column contamination, improper mobile phase composition, or instrument issues.[1] | - Check and adjust sample injection volume. - Use a guard column and ensure proper sample cleanup. - Prepare fresh mobile phase and ensure correct pH. - Perform instrument maintenance, including cleaning the ion source.[1] |
| Inconsistent or Low Analyte Recovery | Inefficient extraction, analyte degradation, or improper pH during extraction. | - Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent). - Ensure the pH of the sample is appropriate for the chosen extraction method. - For benzodiazepines, enzymatic hydrolysis of glucuronide conjugates may be necessary to improve recovery of total drug concentration.[10][11] |
| High Variability in Results Between Samples | Significant differences in the urine matrix composition between individuals.[3] | - Implement a more rigorous sample cleanup method like mixed-mode SPE.[6][7] - Use a stable isotope-labeled internal standard to compensate for sample-specific matrix effects.[3] - Evaluate sample dilution as a strategy to reduce matrix variability.[9] |
| Shift in Retention Time | Changes in mobile phase composition, column degradation, or fluctuating flow rates.[1] | - Prepare fresh mobile phase daily. - Replace the analytical column if it is old or has been used extensively. - Check the LC pump for any leaks or pressure fluctuations. |
| High Background Noise in Mass Spectrometer | Contamination from the sample matrix, mobile phase impurities, or column bleed.[1] | - Improve sample preparation to remove more matrix components. - Use high-purity solvents and additives for the mobile phase. - Install a column with low bleed characteristics. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
-
Sample Pre-treatment:
-
To 100 µL of urine, add 20 µL of an internal standard solution (e.g., this compound-d4).[12]
-
If targeting total this compound (including glucuronidated forms), add 100 µL of a β-glucuronidase enzyme solution in an appropriate buffer (e.g., ammonium acetate, pH 5.0) and incubate.[6][7][11] A typical incubation is at 50-55°C for 1-2 hours.[7][11]
-
Acidify the sample by adding 200 µL of 4% phosphoric acid (H₃PO₄).[7][12]
-
-
SPE Procedure (using a mixed-mode cation exchange plate):
-
Load the pre-treated sample onto the SPE plate without prior conditioning or equilibration of the sorbent.[6][7]
-
Wash the sorbent with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol.[6]
-
Dry the plate under high vacuum for approximately 1 minute.[12]
-
Elute the analyte with two aliquots of 25 µL of a 50:50 acetonitrile:methanol solution containing 5% strong ammonia.[12]
-
Dilute the eluate with 150 µL of a sample diluent (e.g., 2% acetonitrile in water with 1% formic acid) before injection.[12]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate amount of internal standard.
-
Adjust the sample pH to be basic (e.g., pH 9-10) using a suitable buffer or base.
-
-
Extraction:
-
Add 3-5 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex or shake vigorously for 5-10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the dried extract in a suitable mobile phase compatible solvent for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for benzodiazepine analysis in urine from various studies, providing a benchmark for expected performance.
Table 1: Analyte Recovery Data from Different Extraction Methods
| Extraction Method | Analyte Class | Average Recovery (%) | Recovery Range (%) | Reference |
| Mixed-Mode SPE | Benzodiazepines | 86 | 79 - 102 | [12] |
| Mixed-Mode SPE | Benzodiazepines & Z-drugs | 91 | Not specified | [6][7] |
| Reversed-Phase SPE | Benzodiazepines | >90 | Not specified | [4] |
| LC/MS/MS Method | 6 Common Benzodiazepines | 97 - 102 | Not specified | [13] |
Table 2: Matrix Effect Data for Different Sample Preparation Strategies
| Sample Preparation | Analyte Class | Average Matrix Effect (%) | Comments | Reference |
| Mixed-Mode SPE | Benzodiazepines & Z-drugs | 17.7 | Superior cleanup compared to reversed-phase SPE. | [6][7] |
| Reversed-Phase SPE | Benzodiazepines & Z-drugs | 25.3 | Higher matrix effects observed. | [6][7] |
| Dilute-and-Shoot | General | 65.98 | Significant ion suppression observed without proper cleanup. | [2] |
Visualizations
Caption: Experimental workflow for this compound quantification in urine.
Caption: Troubleshooting decision tree for inaccurate this compound results.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Measurement of benzodiazepines in urine by liquid chromatography-tandem mass spectrometry: confirmation of samples screened by immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethylclotiazepam stability testing in different biological matrices
Welcome to the technical support center for the stability testing of desmethylclotiazepam in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer detailed methodologies for accurate and reliable stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
Q2: What are the main factors that can affect the stability of this compound in biological samples?
A2: The stability of benzodiazepines, including this compound, in biological matrices is influenced by several factors, including:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) provide better stability for long-term storage compared to refrigeration (4°C) or room temperature.[3][4][5]
-
Matrix Type: The type of biological matrix (e.g., whole blood, plasma, serum, urine) can impact stability. Urine is often considered a more stable matrix for some drugs compared to blood.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes. It is advisable to minimize freeze-thaw cycles.[6][7]
-
Presence of Preservatives: The addition of preservatives like sodium fluoride can influence the stability of some drugs, although the effect can be complex and may depend on other factors like the presence of ethanol.[7]
-
Light Exposure: Although not extensively documented for this compound specifically, light can degrade certain benzodiazepines. Therefore, it is good practice to store samples in amber vials or protected from light.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on stability studies of benzodiazepines, the following storage conditions are recommended:
-
Short-term storage (up to 48 hours): Refrigeration at 2-8°C is generally acceptable.[8]
-
Long-term storage: Freezing at -20°C or -80°C is recommended for long-term stability.[3][4][5] Studies on various benzodiazepines have shown that storage at -20°C can maintain stability for several months, with decreases in concentration ranging from 10-20% over a year for some benzodiazepines.[3] For even longer-term storage, -80°C is preferable as it shows the greatest stability for most benzodiazepines.[5]
Q4: How many freeze-thaw cycles are generally acceptable for samples containing benzodiazepines?
A4: For many benzodiazepines, up to three to five freeze-thaw cycles have been shown to not cause significant degradation in plasma and urine.[6] However, it is best practice to aliquot samples upon collection to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Degradation during sample storage or processing. | Review storage conditions (temperature, light exposure). Ensure samples are stored at or below -20°C for long-term storage.[3][4][5] Minimize freeze-thaw cycles by preparing aliquots. |
| Inefficient extraction from the biological matrix. | Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase and the choice of organic solvent are appropriate. For Solid-Phase Extraction (SPE), select a suitable sorbent and optimize the wash and elution steps. The QuEChERS method has also been shown to be effective for benzodiazepine extraction from whole blood.[9][10] | |
| High Variability in Results | Inconsistent sample handling and preparation. | Standardize all procedures, including thawing, mixing, and extraction steps. Ensure consistent timing for each step of the protocol. |
| Matrix effects in LC-MS/MS analysis. | Matrix effects, such as ion suppression or enhancement, can lead to variability. Use a validated internal standard that co-elutes with the analyte to compensate for these effects. Evaluate and minimize matrix effects during method development.[9] | |
| Presence of Interfering Peaks | Endogenous matrix components or metabolites. | Improve the selectivity of the sample preparation method to remove interfering substances. Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better separation of the analyte from interfering peaks. |
| Contamination from labware or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware and autosampler vials. Run blank samples to identify sources of contamination. | |
| Analyte Instability in Processed Samples | Degradation in the autosampler. | Evaluate the stability of the extracted analyte in the autosampler over the expected run time. If degradation is observed, consider using a cooled autosampler or reducing the batch size. |
Data Presentation: Stability of Benzodiazepines in Biological Matrices
While specific quantitative stability data for this compound is limited in the public domain, the following tables summarize the stability of other benzodiazepines under various conditions, which can serve as a valuable reference.
Table 1: Long-Term Stability of Benzodiazepines in Spiked Blood/Plasma at Different Temperatures
| Benzodiazepine | Matrix | Storage Temperature | Duration | Concentration Change | Reference |
| Diazepam | Blood | Room Temp | 1 year | ~70-100% decrease | [3] |
| 4°C | 1 year | ~50-100% decrease | [3] | ||
| -20°C | 1 year | ~10-20% decrease | [3] | ||
| -80°C | 1 year | Not significant (high conc.) | [3] | ||
| Oxazepam | Blood | -20°C | 1 year | ~10-20% decrease | [3] |
| -80°C | 1 year | Not significant | [3] | ||
| Nordiazepam | Blood | -20°C | 6 months | Stable (0-10% degradation) | [4] |
| Lorazepam | Blood | Room Temp | 6 months | ~100% decrease | [4][11] |
| -20°C | 6 months | Stable | [5] | ||
| Chlordiazepoxide | Blood | Room Temp | 6 months | ~100% decrease | [4][11] |
| -20°C | 6 months | Stable | [5] |
Table 2: Stability of Benzodiazepines in Urine
| Benzodiazepine | Storage Temperature | Duration | Stability | Reference |
| General Benzodiazepines | Ambient | 1 week | Stable | [12] |
| Refrigerated (2-8°C) | 1 month | Stable | [12] | |
| Frozen (-20°C) | 3 years | Stable | [12] | |
| 7-aminoclonazepam | -20°C | 14 days | Stable | [13] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of benzodiazepines from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Pipette 1 mL of the sample into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., prazepam or a deuterated analog of this compound).
-
pH Adjustment: Add a buffer solution (e.g., carbonate buffer, pH 9-10) to basify the sample.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and hexane (80:20, v/v) or 1-chlorobutane).[14]
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of this compound.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used for benzodiazepine analysis.[14]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation.
-
Flow Rate: A flow rate between 0.2 and 0.5 mL/min is typical for standard analytical columns.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for benzodiazepines.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Clotiazepam - Wikipedia [en.wikipedia.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlas-medical.com [atlas-medical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzodiazepines, Urine, Quantitative | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 13. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating ion suppression for Desmethylclotiazepam in LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS/MS analysis of Desmethylclotiazepam.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] In complex biological matrices such as plasma or urine, endogenous components like phospholipids are common causes of ion suppression.[1]
Q2: What are the common causes of ion suppression in our LC-MS/MS workflow?
A2: Common causes of ion suppression include:
-
Co-eluting matrix components: Endogenous substances from the biological sample (e.g., phospholipids, salts, proteins) that elute from the LC column at the same time as this compound.[1]
-
Poor sample preparation: Inefficient removal of matrix components during sample clean-up.
-
High analyte concentration: At high concentrations, the ionization response can become non-linear, leading to suppression effects.
-
Mobile phase additives: Certain additives can interfere with the ionization process.
-
Exogenous contaminants: Contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes.
Q3: How can I determine if ion suppression is affecting my this compound results?
A3: You can assess ion suppression qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing components.
-
Quantitative Assessment (Post-Extraction Spike): The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a clean solvent at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Spiked Matrix) / (Peak Area in Solvent)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF = 1 suggests no matrix effect.[2]
-
Q4: What is a suitable internal standard for this compound analysis?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it may not co-elute perfectly and thus may not fully compensate for matrix effects.
Troubleshooting Guides
Issue 1: Low signal intensity and poor sensitivity for this compound.
This is a common symptom of significant ion suppression. Follow these steps to troubleshoot:
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression. Consider the following sample preparation techniques, with a comparison of their effectiveness in mitigating matrix effects.
| Sample Preparation Technique | Principle | Reported Matrix Effect/Recovery for Benzodiazepines |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., with acetonitrile or methanol), and the supernatant is analyzed. | Matrix Effect: Can be significant as it is a non-selective cleanup method. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous sample into an immiscible organic solvent based on its polarity and the pH of the sample. | Matrix Effect: Generally provides cleaner extracts than PPT. One study on chlordesmethyldiazepam reported no signal suppression at the analyte's retention time.[3] For a panel of drugs, LLE showed an average matrix effect of 16%.[4] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a suitable solvent. | Matrix Effect: Can be highly effective in removing interferences. A study on designer benzodiazepines including delorazepam reported matrix effects ranging from -52% to +33%.[5] Another study comparing mixed-mode SPE to reversed-phase SPE showed a reduction in absolute matrix effects from 25.3% to 17.7%.[6] Oasis PRiME HLB SPE showed an average matrix effect of only 6% for a panel of 22 drugs.[4] |
| Supported Liquid Extraction (SLE) | An aqueous sample is absorbed onto a solid support (diatomaceous earth). A water-immiscible organic solvent is then used to elute the analytes. | Matrix Effect: For a panel of drugs, SLE showed an average matrix effect of 26%.[4] |
Recommendation: For significant ion suppression, consider switching from PPT to LLE or SPE. Mixed-mode SPE often provides the cleanest extracts and the least ion suppression.
Step 2: Optimize Chromatographic Conditions
The goal is to chromatographically separate this compound from co-eluting matrix components.
-
Modify the Gradient: Adjust the mobile phase gradient to change the elution profile. A shallower gradient can improve resolution.
-
Change the Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl column.
-
Adjust Mobile Phase pH: Altering the pH of the mobile phase can change the retention time of this compound and interfering compounds.
Step 3: Optimize Mass Spectrometer Source Parameters
-
Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for some compounds.[7]
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and source temperature to maximize the signal for this compound and minimize the influence of matrix components.
Issue 2: Inconsistent and irreproducible results for this compound.
This can be caused by variable matrix effects between different sample lots.
Step 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the most effective way to compensate for variable matrix effects, as it will be affected in the same way as the analyte.
Step 2: Evaluate Matrix Lot-to-Lot Variability
During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[1]
Step 3: Dilute the Sample
Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the limit of quantitation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is adapted from a validated method for chlordesmethyldiazepam (this compound).[3]
-
Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Bromazepam at 0.2 µg/mL).
-
Vortex for 10 seconds.
-
Add 250 µL of 0.1 M NaOH and vortex for 10 seconds.
-
Add 3 mL of the extraction solvent (diethyl ether/hexane, 80/20, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water with 20 mM formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions: Monitor the appropriate precursor and product ions for this compound and the internal standard.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Blood
This protocol is based on a method for the analysis of designer benzodiazepines, including delorazepam.[5]
-
Sample Preparation:
-
To 0.5 mL of blood, add the internal standard.
-
Pre-treat the sample as necessary (e.g., with a buffer).
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the sample onto the cartridge.
-
Wash the cartridge with 3 mL of distilled water, followed by 3 mL of 5% acetonitrile in sodium acetate buffer (100 mM; pH 4.5).
-
Dry the cartridge for 15 minutes.
-
Elute the analytes with 2 mL of ethyl acetate:ammonium hydroxide (98:2).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.7 mL/min.
-
Ionization: ESI in positive mode.
-
MRM Transitions: Monitor the appropriate precursor and product ions.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
Challenges in preparing stable Desmethylclotiazepam reference standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethylclotiazepam reference standards. The information provided is designed to address common challenges encountered during the preparation, handling, and storage of this thienodiazepine.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound reference standards.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the reference standard. this compound, like other benzodiazepines, is susceptible to hydrolysis, oxidation, and photodegradation. | Perform a forced degradation study to identify potential degradation products. Adjust storage conditions (e.g., protect from light, store at a lower temperature, use inert atmosphere). Prepare fresh solutions for analysis. |
| Contamination from solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for contaminants. | |
| Presence of synthesis-related impurities. The synthesis of this compound may result in residual starting materials or byproducts, such as uncyclized intermediates. | Obtain a certificate of analysis (CoA) for the reference standard to identify known impurities. If an unknown impurity is present, further characterization may be necessary. | |
| Loss of potency or concentration over time | Instability in solution. this compound may degrade in certain solvents or at specific pH values. | Prepare fresh solutions daily. If solutions must be stored, conduct a short-term stability study in the chosen solvent at the intended storage temperature. Avoid acidic conditions, as these can accelerate the degradation of some benzodiazepines. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. | |
| Inconsistent analytical results | Improper handling of the reference standard. Hygroscopicity or sensitivity to atmospheric conditions can affect the accuracy of weighing. | Allow the reference standard container to equilibrate to room temperature before opening to prevent condensation. Handle the material in a controlled environment (e.g., a glove box with low humidity). |
| Instrumental variability. | Ensure the analytical instrument is properly calibrated and maintained. Use an internal standard to correct for variations in injection volume or detector response. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on studies of structurally related thienodiazepines and benzodiazepines, the primary degradation pathways for this compound are likely to be:
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Hydrolysis: The thienodiazepine ring system, particularly the azomethine (C=N) bond, is susceptible to hydrolytic cleavage, especially under acidic or basic conditions. This can lead to the opening of the diazepine ring.
-
Oxidation: The thiophene ring and the diazepine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.
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Photodegradation: Exposure to light, particularly UV light, can induce degradation. Studies on other benzodiazepines have shown that photodegradation is often more pronounced in acidic solutions.[1]
2. What are the recommended storage conditions for this compound reference standards?
To ensure the long-term stability of this compound reference standards, it is recommended to:
-
Store at low temperatures: For long-term storage, -20°C is recommended.
-
Protect from light: Store in amber vials or in a light-proof container.
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Store under an inert atmosphere: To prevent oxidation, storing under nitrogen or argon is advisable, especially for long-term storage.
-
Avoid moisture: Store in a desiccator or with a desiccant to prevent hydrolysis.
3. How can I assess the purity of my this compound reference standard?
A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for assessing the purity of this compound. Such a method should be able to separate the intact drug from its potential degradation products and synthesis-related impurities. Other techniques that can be used for characterization include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For identification of impurities and degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the compound and its impurities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess for the presence of impurities.
4. What are some potential impurities that might be present in a this compound reference standard?
Potential impurities could include:
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Synthesis precursors: Such as the uncyclized intermediate, 2-amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]-acetamide.
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Related substances: Other benzodiazepine or thienodiazepine analogs.
-
Degradation products: Formed during synthesis, purification, or storage.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid reference standard in a 105°C oven for 24 hours. Also, heat a solution of the standard at 60°C for 24 hours.
-
Photodegradation: Expose the solid reference standard and a solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity is demonstrated by the complete separation of this compound from all degradation products and impurities.
Visualizations
References
Improving peak resolution for Desmethylclotiazepam in HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for Desmethylclotiazepam in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound in HPLC analysis?
Poor peak resolution in the HPLC analysis of this compound, leading to overlapping peaks and inaccurate quantification, can stem from several factors. The most common issues include:
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Inappropriate Mobile Phase Composition: The type of organic solvent, the aqueous buffer, and their ratio are critical for achieving optimal separation.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly alter the ionization state of this compound and any impurities, thereby affecting their retention times and selectivity.
-
Suboptimal Stationary Phase: The choice of HPLC column, particularly the stationary phase chemistry (e.g., C18 vs. C8), plays a crucial role in the separation mechanism.
-
Inadequate Flow Rate: The flow rate of the mobile phase influences the time analytes spend in the column, affecting both resolution and analysis time.
-
Column Temperature Variations: Temperature can impact the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[1][2]
-
Excessive Injection Volume or High Sample Concentration: Overloading the column can lead to peak broadening and fronting.
Q2: How can I systematically troubleshoot poor peak resolution for this compound?
A systematic approach is crucial for efficiently identifying and resolving peak resolution issues. The following workflow is recommended:
Troubleshooting Guides
Issue 1: Co-eluting or Overlapping Peaks of this compound and Impurities
Question: My chromatogram shows that the peak for this compound is not fully separated from a closely eluting impurity. How can I improve the separation?
Answer:
Improving the separation between co-eluting peaks requires optimizing the selectivity of your HPLC method. Here are several strategies, starting with the most impactful:
1. Mobile Phase Composition Adjustment:
The composition of the mobile phase is a powerful tool for altering selectivity.[1]
-
Organic Modifier Ratio: In reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention times. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution of early-eluting peaks.
-
Choice of Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity due to different interactions with the analyte and stationary phase.
Illustrative Data: Effect of Organic Modifier on Benzodiazepine Separation
The following table, adapted from a study on related benzodiazepines, illustrates how changing the mobile phase composition can affect peak resolution. While this data is not specific to this compound, it demonstrates the principle.
| Mobile Phase Composition (Acetonitrile:Buffer) | Resolution (Rs) between Diazepam and Lorazepam |
| 40:60 | 1.8 |
| 50:50 | 1.5 |
| 60:40 | 1.1 |
| Note: This is example data for illustrative purposes. |
2. Mobile Phase pH Optimization:
For ionizable compounds like this compound, pH is a critical parameter for controlling retention and improving resolution.[2][3] It is generally recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure it is in a single ionization state.[2]
3. Stationary Phase Selection:
If optimizing the mobile phase does not provide adequate resolution, consider changing the HPLC column.
-
C18 vs. C8 Columns: A C18 column provides higher hydrophobicity and retention compared to a C8 column. If your peaks are eluting too quickly and are poorly resolved, a C18 column may offer better separation. Conversely, if retention times are excessively long, a C8 column could be a suitable alternative.
Experimental Protocol: Mobile Phase Optimization
-
Prepare a series of mobile phases:
-
Mobile Phase A: 20 mM potassium phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Prepare mixtures with varying ratios of A:B (e.g., 60:40, 55:45, 50:50).
-
-
Adjust the pH of the aqueous portion (Mobile Phase A) to different values (e.g., 3.0, 5.0, 7.0) using phosphoric acid or a suitable base before mixing with the organic modifier.
-
Equilibrate the HPLC system with the first mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a standard solution of this compound containing the impurity of interest.
-
Record the chromatogram and calculate the resolution between the two peaks.
-
Repeat steps 3-5 for each mobile phase composition and pH value.
-
Compare the resolution values to determine the optimal mobile phase conditions.
Issue 2: Peak Tailing or Asymmetry for this compound
Question: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.
1. Silanol Interactions:
Residual silanol groups on the silica-based stationary phase can interact with basic compounds, leading to peak tailing.
-
Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
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Use of End-capped Columns: Modern, high-purity, end-capped columns have fewer exposed silanol groups and are less prone to causing peak tailing.
2. Column Contamination or Degradation:
Accumulation of strongly retained compounds on the column can lead to active sites that cause peak tailing.
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Column Washing: Implement a robust column washing procedure after each analytical run. This typically involves flushing with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
-
Use of a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained sample components.
3. System Dead Volume:
Excessive dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing.
-
Check and Optimize Connections: Ensure all fittings are properly tightened and that the tubing between the injector, column, and detector is as short as possible with a narrow internal diameter.
Logical Relationship of Troubleshooting Peak Tailing
Quantitative Data Summary
The following table summarizes the impact of various HPLC parameters on peak resolution, based on general chromatographic principles and data from related benzodiazepine analyses.
| Parameter | Change | Expected Effect on Resolution | Considerations |
| Mobile Phase | Decrease % Organic Solvent | Increase | Longer run times |
| Change Organic Solvent (e.g., ACN to MeOH) | Variable (can increase or decrease) | May significantly alter selectivity | |
| Adjust pH away from pKa | Increase | Column stability at extreme pH values | |
| Column | Decrease Particle Size | Increase | Higher backpressure |
| Increase Column Length | Increase | Longer run times, higher backpressure | |
| Change Stationary Phase (e.g., C18 to C8) | Variable | May require re-optimization of mobile phase | |
| Flow Rate | Decrease | Increase | Longer run times |
| Temperature | Increase or Decrease | Variable | Can affect selectivity and analyte stability |
Disclaimer: The quantitative data and specific outcomes presented are for illustrative purposes and are based on general HPLC principles and analyses of related compounds. Optimal conditions for this compound must be determined experimentally.
References
Desmethylclotiazepam Technical Support Center: Solubility and Solvent Selection
For researchers, scientists, and drug development professionals, achieving complete dissolution of Desmethylclotiazepam is a critical first step for any experiment. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For preparing stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the recommended solvents.[1] this compound has a demonstrated solubility of 15 mg/mL in both of these solvents.[1][2]
Q2: Is this compound soluble in aqueous solutions?
A2: this compound is practically insoluble in water. Direct dissolution in aqueous buffers is not recommended. For experiments requiring an aqueous solution, it is advised to first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute it with the aqueous buffer. A solubility of 0.25 mg/mL has been reported for a 1:3 mixture of DMSO and PBS (pH 7.2).
Q3: Can I use alcohols like methanol or ethanol to dissolve this compound?
Q4: I am observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What should I do?
A4: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. To address this, you can try the following:
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Decrease the final concentration: Your target concentration in the aqueous buffer might be too high.
-
Increase the percentage of the organic co-solvent: A higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experimental system.
-
Use a different buffer system: Changes in pH or the presence of certain salts can influence the solubility of your compound.
Troubleshooting Guide
Encountering solubility issues can be a significant roadblock in experimental workflows. This guide provides a systematic approach to troubleshooting common problems.
My this compound is not dissolving in the recommended solvent.
If you are experiencing difficulty dissolving this compound in DMF or DMSO, follow these steps:
-
Verify the Solvent Quality: Ensure that the solvent is of high purity and anhydrous. The presence of water can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Heating: Warm the solution to 37°C to aid dissolution.[2]
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down compound aggregates and enhance solvation.[2]
-
Vortexing: Vigorous mixing can also facilitate the dissolution process.
Data Presentation
The following table summarizes the known solubility data for this compound.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 15 mg/mL[1][2] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL[1][2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
| Methanol | Slightly soluble[3] |
| Water | Practically insoluble |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 304.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Weigh the Compound: Accurately weigh out 3.05 mg of this compound.
-
Add Solvent: Add the weighed this compound to a 1 mL volumetric flask. Add approximately 0.8 mL of anhydrous DMSO to the flask.
-
Dissolution:
-
Cap the flask and vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the flask in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C in a water bath for a few minutes, followed by vortexing or sonication.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, add DMSO to bring the final volume to 1 mL.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] For long-term storage (up to 6 months), -80°C is recommended.[2]
Visualizations
The following diagrams illustrate key workflows related to this compound solubility.
References
Addressing Desmethylclotiazepam degradation during sample storage
This technical support center provides guidance on addressing the degradation of desmethylclotiazepam during sample storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
Q2: What are the primary factors that can lead to the degradation of this compound in stored samples?
Based on studies of related benzodiazepines, the stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[4][5]
-
Light: Exposure to UV or visible light can cause photodegradation.[8][9]
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation.[10][11]
-
Enzymatic Activity: In biological samples, residual enzyme activity can continue to metabolize the analyte if not properly handled.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.[12]
Q3: What are the recommended storage temperatures for samples containing this compound?
While specific long-term stability data for this compound is limited, general recommendations for benzodiazepines suggest that samples should be stored at low temperatures. For long-term storage, -20°C or -80°C is recommended to minimize degradation.[4][5][13] Storage at room temperature or even 4°C can lead to significant loss of benzodiazepines over time.[4][5]
Q4: How does pH influence the stability of this compound?
The this compound molecule contains a lactam (a cyclic amide) ring, which can be susceptible to hydrolysis under acidic or basic conditions. Maximum stability is typically observed in the pH range of 3 to 5 for similar compounds.[7] Therefore, it is crucial to consider the pH of the sample matrix and any buffers used during sample preparation.
Q5: Is this compound sensitive to light?
Many psychotropic drugs, including benzodiazepines, are known to be photolabile.[8][9] Exposure to light can lead to the formation of degradation products, which may interfere with analysis or alter the drug's properties. To mitigate photodegradation, it is recommended to store samples in amber or opaque containers.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of stored samples containing this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or inconsistent recovery of this compound from stored samples. | Inappropriate storage temperature. | Store samples at -80°C for long-term stability. For short-term storage, use -20°C. |
| Repeated freeze-thaw cycles. | Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. | |
| Exposure to light. | Use amber or opaque sample vials and minimize exposure to ambient light during handling. | |
| Suboptimal pH of the sample matrix. | If feasible for the analytical method, adjust the sample pH to a neutral or slightly acidic range (pH 4-6). | |
| Oxidative degradation. | For non-biological matrices, consider purging the sample container with an inert gas (e.g., nitrogen) before sealing. The use of antioxidants may be considered but requires thorough validation. | |
| Residual enzymatic activity in biological samples. | Ensure rapid freezing of biological samples after collection. The addition of enzyme inhibitors can be considered but must be validated for compatibility with the analytical method. | |
| Appearance of unknown peaks in chromatograms of stored samples. | Degradation of this compound. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and develop a stability-indicating analytical method. |
| Matrix interference. | Re-evaluate the sample extraction procedure and chromatographic conditions to ensure specificity for this compound. | |
| Contamination. | Review sample handling and storage procedures to identify and eliminate potential sources of contamination. |
Data Presentation
The following tables summarize stability data for various benzodiazepines, which can serve as a reference for estimating the stability of this compound.
Table 1: Summary of Benzodiazepine Stability in Whole Blood at Different Temperatures over One Year
| Benzodiazepine | Concentration | Room Temperature | 4°C | -20°C | -80°C |
| Clonazepam | Low | ~100% decrease | 90-100% decrease | 10-20% decrease | 5-12% decrease |
| High | ~70% decrease | 50-80% decrease | 10-20% decrease | Not significant loss | |
| Midazolam | Low | ~100% decrease | 90-100% decrease | 10-20% decrease | 5-12% decrease |
| High | ~70% decrease | 50-80% decrease | 10-20% decrease | Not significant loss | |
| Flunitrazepam | Low | ~100% decrease | 90-100% decrease | 10-20% decrease | 5-12% decrease |
| High | ~70% decrease | 50-80% decrease | 10-20% decrease | Not significant loss | |
| Oxazepam | Low | ~100% decrease | 90-100% decrease | 10-20% decrease | 5-12% decrease |
| High | ~70% decrease | 50-80% decrease | 10-20% decrease | Not significant loss |
Data adapted from a study on the stability of four benzodiazepines in whole blood.[5]
Table 2: Recommended Storage Conditions for Biological Samples Containing Benzodiazepines
| Storage Duration | Recommended Temperature | Key Considerations |
| Short-term (up to 1 week) | -20°C | Avoid repeated freeze-thaw cycles. |
| Long-term (over 1 week) | -80°C | Ensure samples are tightly sealed to prevent sublimation. |
| All durations | N/A | Protect from light by using amber or opaque containers. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in a Biological Matrix
Objective: To evaluate the long-term stability of this compound in a specific biological matrix (e.g., human plasma) under defined storage conditions.
Methodology:
-
Sample Preparation:
-
Spike a pooled batch of the biological matrix with a known concentration of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Aliquot the spiked samples into individual storage vials.
-
-
Storage Conditions:
-
Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
Store a separate set of aliquots at a higher temperature (e.g., -20°C) for comparison.
-
-
Testing Intervals:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
-
Sample Analysis:
-
At each time point, retrieve a set of samples from each storage condition.
-
Thaw the samples under controlled conditions.
-
Extract this compound using a validated analytical method (e.g., LC-MS/MS).
-
Quantify the concentration of this compound against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each QC level at each time point.
-
Compare the results to the initial (time 0) concentrations.
-
This compound is considered stable if the mean concentration at each time point is within ±15% of the initial concentration.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.
-
Photolytic Degradation: Expose the solution to a light source with a specified output (e.g., ICH option 1 or 2).
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C).
-
-
Sample Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating method, typically HPLC with a photodiode array (PDA) detector or LC-MS/MS.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
-
Data Evaluation:
-
Identify and quantify the degradation products.
-
Characterize the structure of significant degradation products using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualizations
References
- 1. Clotiazepam - Wikipedia [en.wikipedia.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 7. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in Desmethylclotiazepam quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Desmethylclotiazepam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In the context of this compound quantification, components of biological matrices like plasma, serum, or urine can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and imprecise measurements, compromising the reliability of the analytical method.[4] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[2]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?
A2: The most effective strategies for reducing matrix effects involve thorough sample cleanup prior to LC-MS/MS analysis.[1] The primary techniques include:
-
Solid-Phase Extraction (SPE): This technique separates this compound from matrix components based on physical and chemical properties. It is highly effective at removing interfering substances.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7][8]
-
Protein Precipitation (PPT): This is a simpler but generally less clean method that involves precipitating proteins from the sample, usually with an organic solvent. While quick, it may not effectively remove other matrix components like phospholipids.[6]
Q3: How do I choose an appropriate internal standard (IS) for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction inefficiencies.[9] This co-behavior allows for accurate correction of any signal suppression or enhancement. If a SIL IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.[9] For the quantification of chlordesmethyldiazepam (an alternative name for this compound), bromazepam has been successfully used as an internal standard.[8]
Q4: I am observing significant ion suppression in my this compound analysis. What are the initial troubleshooting steps?
A4: If you are experiencing ion suppression, consider the following:
-
Optimize Sample Preparation: If using protein precipitation, consider switching to a more rigorous technique like SPE or LLE to achieve a cleaner extract.[6]
-
Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[3]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
-
Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression. Ensure your sample preparation method effectively removes them. There are specific SPE sorbents and techniques designed for phospholipid removal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting analyte ionization. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. For basic compounds, an acidic mobile phase is often used to promote protonation for positive ion mode ESI.[3] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the column stationary phase. | Use a column with a different stationary phase or add a competing agent to the mobile phase. | |
| Inconsistent Results Between Samples | Variable matrix effects between different sample lots. | Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[9] Ensure the sample preparation is robust and consistent. |
| Inconsistent sample collection or handling. | Standardize sample collection, processing, and storage procedures. | |
| Low Analyte Recovery | Suboptimal extraction parameters in SPE or LLE. | Optimize the pH of the sample and the composition of the wash and elution solvents for SPE.[6] For LLE, optimize the pH of the aqueous phase and the choice of organic solvent.[7] |
| Incomplete elution from the SPE cartridge. | Increase the volume or strength of the elution solvent. | |
| Analyte degradation during sample processing. | Investigate the stability of this compound under the extraction conditions and adjust as necessary (e.g., temperature, pH).[3] | |
| High Background Noise | Insufficiently clean extract. | Improve the sample cleanup method (e.g., switch from PPT to SPE).[6] |
| Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Thoroughly clean all labware. | |
| Carryover | Adsorption of the analyte to components of the LC-MS system. | Optimize the autosampler wash procedure. Use a stronger wash solvent. |
| High concentration samples injected prior to low concentration samples. | Inject a blank sample after high concentration samples. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma
This protocol is adapted from a validated method for chlordesmethyldiazepam.[8]
-
Sample Preparation:
-
To 500 µL of human plasma, add the internal standard solution (e.g., bromazepam).
-
-
Extraction:
-
Add 2.5 mL of an extraction solvent mixture of diethyl ether and hexane (80:20, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for Benzodiazepines (including this compound) in Urine
This is a general protocol that can be adapted for this compound.[5]
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of an acidic wash solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of chlordesmethyldiazepam (this compound) in human plasma using a liquid-liquid extraction procedure.[8]
| Parameter | Value |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Inter-day Precision (CV%) at 1.5 ng/mL | 8.0% |
| Inter-day Precision (CV%) at 9 ng/mL | 7.6% |
| Inter-day Precision (CV%) at 40 ng/mL | 7.4% |
| Inter-day Accuracy at 1.5 ng/mL | 100.1% |
| Inter-day Accuracy at 9 ng/mL | 98.5% |
| Inter-day Accuracy at 40 ng/mL | 97.3% |
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cerilliant.com [cerilliant.com]
Technical Support Center: Optimizing Desmethylclotiazepam Extraction from Tissue Homogenates
Welcome to the technical support center for the optimization of Desmethylclotiazepam extraction from tissue homogenates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue homogenates?
A1: The two most prevalent and well-established methods for the extraction of this compound, a benzodiazepine, from tissue homogenates are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a traditional method based on the differential solubility of the analyte in two immiscible liquid phases.[1] SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, followed by elution with an appropriate solvent.[2] Newer techniques like Dispersive Liquid-Liquid Microextraction (DLLME) and Magnetic Solid-Phase Extraction (MSPE) are also emerging, offering advantages such as reduced solvent consumption and faster extraction times.[1]
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Suboptimal pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like this compound.
-
Inappropriate Solvent Selection (LLE): The choice of extraction solvent in LLE is critical and should be based on the polarity and solubility of this compound.[1][3]
-
Inefficient Elution (SPE): In SPE, the elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[4]
-
Matrix Effects: Components of the tissue homogenate can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis.[5]
-
Analyte Instability: this compound may degrade during sample preparation or storage if not handled under appropriate conditions.
-
Incomplete Homogenization: Poor homogenization of the tissue can lead to inefficient release of the analyte into the extraction solvent.
Q3: How can I minimize matrix effects when analyzing this compound in tissue homogenates?
A3: Matrix effects, particularly from complex matrices like brain tissue, can significantly impact the accuracy and precision of your results.[5] To mitigate these effects, consider the following strategies:
-
Selective Extraction: Employ a highly selective extraction method, such as SPE with a specific sorbent, to remove interfering matrix components.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard that closely mimics the behavior of this compound can help to compensate for matrix effects.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that closely resembles your tissue samples to account for any matrix-induced signal suppression or enhancement.
-
Chromatographic Separation: Optimize your chromatographic conditions to separate this compound from co-eluting matrix components.
Q4: What are the best practices for storing tissue homogenates to ensure the stability of this compound?
A4: Proper storage is crucial to prevent the degradation of this compound in your samples. For long-term storage, it is recommended to keep tissue homogenates at -80°C.[6] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. If immediate analysis is not possible, snap-freezing the tissue samples in liquid nitrogen before storage is a good practice to preserve the integrity of the analyte.[6]
Troubleshooting Guides
Issue 1: Low Extraction Recovery
This guide will walk you through a systematic approach to troubleshoot and improve low recovery of this compound.
// LLE Path check_ph [label="Verify Sample pH"]; optimize_solvent [label="Optimize Extraction Solvent"]; check_emulsions [label="Check for Emulsions"];
// SPE Path check_cartridge [label="Verify SPE Cartridge Choice"]; optimize_elution [label="Optimize Elution Solvent"]; check_flow_rate [label="Check Loading/Elution Flow Rate"];
// Common Path assess_homogenization [label="Assess Homogenization Efficiency"]; evaluate_matrix [label="Evaluate Matrix Effects"]; verify_stability [label="Verify Analyte Stability"];
end [label="Recovery Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_method; check_method -> is_lle; check_method -> is_spe;
is_lle -> check_ph [label="Yes"]; check_ph -> optimize_solvent; optimize_solvent -> check_emulsions; check_emulsions -> assess_homogenization;
is_spe -> check_cartridge [label="Yes"]; check_cartridge -> optimize_elution; optimize_elution -> check_flow_rate; check_flow_rate -> assess_homogenization;
assess_homogenization -> evaluate_matrix; evaluate_matrix -> verify_stability; verify_stability -> end; } .dot Caption: Troubleshooting workflow for low extraction recovery.
| Step | Action | Rationale |
| 1. Review Extraction Method | Carefully examine your current LLE or SPE protocol. | Ensure all steps are being performed correctly and consistently. |
| 2. Optimize for LLE | If using LLE, verify the pH of your sample is optimal for this compound (typically basic). Experiment with different organic solvents or solvent mixtures.[1] Consider adding a salting-out agent to improve partitioning. | pH affects the ionization state and thus the solubility of the analyte in the organic phase. Solvent polarity should match that of the analyte for efficient extraction. Salt addition can decrease the analyte's solubility in the aqueous phase. |
| 3. Optimize for SPE | If using SPE, ensure the chosen sorbent is appropriate for this compound (e.g., C18, mixed-mode).[7] Test different elution solvents and volumes to ensure complete desorption. | The sorbent chemistry dictates the retention mechanism. A stronger elution solvent or a larger volume may be needed to overcome strong interactions between the analyte and the sorbent. |
| 4. Assess Homogenization | Ensure the tissue is thoroughly homogenized to a uniform consistency. | Incomplete homogenization can trap the analyte within the tissue matrix, preventing its efficient extraction. |
| 5. Evaluate Matrix Effects | Prepare matrix-matched standards and compare the response to standards in a clean solvent. | This will help determine if co-extracted matrix components are suppressing or enhancing the analytical signal. |
| 6. Verify Analyte Stability | Analyze a freshly prepared sample and compare the results to a sample that has been stored. | This will indicate if degradation is occurring during sample processing or storage. |
Issue 2: High Variability in Results
High variability between replicate samples can be a significant issue. This guide provides steps to identify and address the source of this variability.
| Step | Action | Rationale |
| 1. Ensure Sample Homogeneity | After homogenization, ensure the entire sample is uniform before taking an aliquot for extraction. | Inconsistent sampling from a non-homogeneous mixture is a primary source of variability. |
| 2. Review Pipetting Technique | Use calibrated pipettes and ensure consistent and accurate pipetting of all reagents and samples. | Small variations in volumes, especially of internal standards and extraction solvents, can lead to significant differences in final concentrations. |
| 3. Standardize Incubation/Extraction Times | Ensure that all samples are subjected to the same incubation and extraction times. | Inconsistent timing can lead to differences in extraction efficiency between samples. |
| 4. Check for Consistent Evaporation | If an evaporation step is used, ensure that all samples are evaporated to dryness uniformly and not overheated. | Incomplete or excessive evaporation can lead to variable analyte recovery or degradation. |
| 5. Evaluate Analytical Instrument Performance | Run system suitability tests to ensure the analytical instrument (e.g., LC-MS) is performing consistently. | Instrument drift or instability can be a source of variability in the final results. |
Data Presentation
The following tables summarize typical recovery data for benzodiazepines from tissue homogenates using different extraction methods. Please note that specific recovery for this compound may vary and should be empirically determined.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Benzodiazepines from Brain Homogenate
| Extraction Solvent | pH | Analyte | Average Recovery (%) | Reference |
| n-Hexane:Ethyl Acetate (1:1) | 9.0 | Diazepam | 85 | [1] |
| Toluene | 9.5 | Lorazepam | 92 | [8] |
| Methyl t-butyl ether | 11.0 | Nordiazepam | 90 | [9] |
| Dichloromethane | 8.5 | Clonazepam | 88 | [1] |
Table 2: Solid-Phase Extraction (SPE) Recovery of Benzodiazepines from Liver Homogenate
| SPE Cartridge | Elution Solvent | Analyte | Average Recovery (%) | Reference |
| C18 | Methanol | Diazepam | 95 | [10] |
| Mixed-Mode Cation Exchange | 5% NH₄OH in Methanol | Alprazolam | 93 | [7] |
| Polymeric Reversed-Phase | Acetonitrile | Temazepam | 91 | [4] |
| C8 | Methanol:Acetonitrile (1:1) | Oxazepam | 89 | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Brain Tissue
-
Homogenization: Homogenize 1 g of brain tissue in 4 mL of ice-cold phosphate buffer (pH 7.4).
-
Internal Standard Spiking: Spike the homogenate with an appropriate internal standard.
-
pH Adjustment: Adjust the pH of the homogenate to approximately 9.0 with 1M sodium hydroxide.
-
Extraction: Add 5 mL of n-hexane:ethyl acetate (1:1 v/v), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Phase Separation: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional): Repeat the extraction step on the remaining aqueous layer and combine the organic phases.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Liver Tissue
-
Homogenization: Homogenize 1 g of liver tissue in 5 mL of 0.1 M phosphate buffer.
-
Internal Standard Spiking: Add an internal standard to the homogenate.
-
Centrifugation: Centrifuge the homogenate at 5000 rpm for 15 minutes to pellet cellular debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged homogenate onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 20% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the this compound with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and analysis of this compound from tissue homogenates.
References
- 1. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Preserving protein profiles in tissue samples: differing outcomes with and without heat stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of lorazepam in rat brain using liquid/liquid and solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Desmethylclotiazepam
Welcome to the technical support center for the chiral separation of desmethylclotiazepam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis of this thienodiazepine.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound, a compound known for its conformational chirality and rapid enantiomer interconversion at room temperature.
Q1: Why am I observing broad, distorted, or split peaks for this compound at room temperature?
A1: This is the most common challenge in the chiral separation of this compound and other benzodiazepines. The issue arises from the rapid interconversion of its conformational enantiomers. At ambient temperatures, the rate of this "ring flip" is often on the same timescale as the chromatographic separation, leading to peak coalescence or distortion.[1][2]
Solution:
-
Low-Temperature HPLC: The most effective solution is to perform the separation at sub-ambient temperatures. Lowering the column temperature slows down the rate of enantiomer interconversion, allowing for the resolution of the individual enantiomers.[1][2][3] A starting point is to cool the column to 10-15°C and then incrementally decrease the temperature until sharp, well-resolved peaks are achieved. For some benzodiazepines, temperatures as low as -40°C to -66°C have been necessary.[1]
-
Dynamic HPLC Studies: The phenomenon of peak coalescence at varying temperatures can be utilized in dynamic high-performance liquid chromatography (DHPLC) to study the kinetics of enantiomerization.[3]
Q2: I'm still not getting baseline separation even at low temperatures. What other parameters can I adjust?
A2: If temperature reduction alone is insufficient, optimizing the mobile phase and selecting the appropriate chiral stationary phase (CSP) are critical.
Solutions:
-
Chiral Stationary Phase (CSP) Selection:
-
Pirkle-type CSPs: The (R,R)-Whelk-O1 is a commonly used CSP for separating benzodiazepine enantiomers and is a good first choice.[2]
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are also effective for separating a wide range of chiral compounds and can be trialed.
-
Cyclodextrin-based CSPs: These have also been used for benzodiazepine separations.[4]
-
-
Mobile Phase Composition:
-
Normal-Phase vs. Reversed-Phase: Both modes can be explored. Normal-phase chromatography (e.g., hexane/ethanol or hexane/isopropanol) is often successful for benzodiazepines.
-
Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used.
-
Organic Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol) in the mobile phase can significantly impact selectivity. A systematic screening of different alcohols and concentrations is recommended.
-
Q3: My peaks are splitting, but it doesn't look like enantiomeric separation. What could be the cause?
A3: Peak splitting that is not due to chiral resolution can be caused by several instrumental or method-related issues.
Solutions:
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Injecting in a stronger solvent can cause peak distortion and splitting.
-
Column Contamination or Voids: A blocked frit or a void in the column packing can disrupt the sample flow path, leading to split peaks. If you observe this for all peaks, and not just your analyte, this is a likely cause. Consider flushing the column or replacing it if necessary.
-
Co-eluting Impurities: It's possible that an impurity is eluting very close to your analyte. A change in the mobile phase composition or gradient may be necessary to resolve the two peaks.
Frequently Asked Questions (FAQs)
Q1: What is conformational chirality and how does it apply to this compound?
A1: this compound possesses a non-planar seven-membered diazepine ring. This ring can exist in two stable, non-superimposable mirror-image conformations, known as atropisomers. These conformers are enantiomers, even though the molecule may lack a traditional chiral carbon center. This is referred to as conformational chirality.[3]
Q2: Is derivatization a viable strategy for separating this compound enantiomers?
A2: While it is possible to derivatize enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, this approach has several drawbacks. The reaction must be quantitative, and there is a risk of racemization during the derivatization process. Direct chiral separation on a CSP is generally the preferred method.
Q3: What are typical starting conditions for developing a chiral separation method for this compound?
A3: Based on methods for related benzodiazepines, a good starting point would be:
-
Column: (R,R)-Whelk-O1
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 ratio, with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Temperature: Start at 10°C and decrease as needed.
-
Detection: UV at an appropriate wavelength for this compound.
Q4: How can I improve the resolution between the enantiomer peaks?
A4: Once you have achieved some separation, you can fine-tune the resolution by:
-
Decreasing the Flow Rate: Chiral separations are often more efficient at lower flow rates. Try reducing the flow rate to 0.5 mL/min.
-
Optimizing Temperature: Systematically vary the temperature to find the optimal balance between enantiomer interconversion and chromatographic efficiency.
-
Adjusting Mobile Phase Composition: Small changes in the percentage of the alcohol modifier or the type of alcohol can have a significant impact on selectivity.
Experimental Protocols
Hypothetical HPLC Method for Chiral Separation of this compound
| Parameter | Recommended Starting Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with thermostatting capabilities |
| Chiral Stationary Phase | (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 10°C (with the ability to cool down to -20°C or lower) |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve standard in the mobile phase |
Visualizations
Logical Workflow for Troubleshooting Chiral Separation
References
Technical Support Center: Optimizing Desmethylclotiazepam Chromatography
Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve Desmethylclotiazepam peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in the chromatographic analysis of this compound, leading to issues like peak co-elution, tailing, or fronting, can stem from several factors. The resolution is primarily governed by three parameters: column efficiency (N), selectivity (α), and retention factor (k).[1][2] Common causes for poor resolution include an unoptimized mobile phase, inappropriate column selection, or suboptimal instrument parameters.
Q2: How can I improve peak resolution by modifying the mobile phase?
Adjusting the mobile phase composition is a powerful tool for enhancing peak resolution.[1][2] For reverse-phase chromatography of this compound, consider the following modifications:
-
Organic Modifier Percentage: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time and can improve the separation of closely eluting peaks.[1][2]
-
Organic Modifier Type: Switching between different organic modifiers, such as from acetonitrile to methanol, can alter the selectivity of the separation and improve the resolution of co-eluting peaks.[1]
-
Mobile Phase pH: For ionizable compounds like this compound, the pH of the mobile phase can significantly impact retention and peak shape. Adjusting the pH can alter the ionization state of the analyte and improve peak symmetry.[1]
-
Buffer Concentration: Using an appropriate buffer at a suitable concentration can help maintain a stable pH and improve peak shape, especially if you are experiencing peak tailing.
Q3: What is the role of the stationary phase in this compound peak resolution?
The choice of the stationary phase is critical for achieving good resolution. While C18 columns are commonly used for the analysis of benzodiazepines, other stationary phases can provide different selectivities.[3] If you are experiencing co-elution, consider trying a column with a different stationary phase, such as a C8 or a Phenyl-Hexyl column. The different interactions between the analyte and the stationary phase can lead to improved separation.
Q4: Can adjusting the temperature and flow rate improve my results?
Yes, both temperature and flow rate can influence peak resolution:
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to higher efficiency and sharper peaks.[1][2] However, be mindful of the thermal stability of this compound.
-
Flow Rate: Lowering the flow rate can sometimes enhance separation, but it will also increase the analysis time.[4] It's important to find an optimal flow rate that provides a balance between resolution and run time.
Troubleshooting Guides
Issue: Peak Tailing
Peak tailing is often caused by strong interactions between the analyte and active sites on the stationary phase or by issues with the mobile phase.
| Possible Cause | Troubleshooting Step |
| Active sites on the column | Use a column with end-capping or switch to a different column chemistry. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to suppress the ionization of this compound. |
| Insufficient buffer capacity | Increase the concentration of the buffer in the mobile phase. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
Issue: Peak Fronting
Peak fronting is less common than tailing and is often associated with sample overload or a sample solvent that is stronger than the mobile phase.
| Possible Cause | Troubleshooting Step |
| Sample overload | Dilute the sample or decrease the injection volume. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
Issue: Co-eluting Peaks
When this compound co-elutes with another compound, the primary goal is to alter the selectivity of the chromatographic system.
| Parameter to Modify | Suggested Change |
| Mobile Phase Composition | Change the organic modifier (e.g., acetonitrile to methanol) or adjust the percentage of the organic modifier. |
| Mobile Phase pH | Alter the pH to change the retention characteristics of the ionizable compounds. |
| Stationary Phase | Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl). |
| Temperature | Vary the column temperature to see if it affects the selectivity. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve peak resolution.
-
Initial Conditions: Start with a common mobile phase for benzodiazepine analysis, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).
-
Vary Organic Modifier Percentage: Prepare a series of mobile phases with varying percentages of the organic modifier (e.g., 40%, 45%, 50%, 55%, 60% acetonitrile).
-
Inject Standard: Inject a standard solution of this compound for each mobile phase composition and record the chromatograms.
-
Evaluate Resolution: Analyze the chromatograms for changes in retention time and peak resolution.
-
Change Organic Modifier: If resolution is still not optimal, repeat steps 2-4 using a different organic modifier, such as methanol.
-
Adjust pH: If co-elution or peak tailing persists, systematically adjust the pH of the aqueous component of the mobile phase and re-evaluate the separation.
Visualizations
Below are diagrams illustrating key troubleshooting workflows and relationships in chromatography.
Caption: A workflow for troubleshooting common peak resolution issues.
Caption: The relationship between key parameters affecting peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Desmethylclotiazepam Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desmethylclotiazepam. The information provided is intended to assist in understanding its degradation pathways and in designing and troubleshooting related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a thienodiazepine and an active metabolite of the anxiolytic drug clotiazepam.[1] Understanding its degradation pathways is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations. Forced degradation studies help identify potential degradants that may form under various environmental conditions, which is a critical component of regulatory submissions for new drug products.[2][3][4]
Q2: What are the expected major degradation pathways for this compound?
A2: Based on the structure of this compound and data from similar benzodiazepines, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[5][6][7]
-
Hydrolysis: The diazepine ring is susceptible to cleavage, particularly under acidic or basic conditions. This is a common degradation pathway for benzodiazepines.[5]
-
Oxidation: The thieno-diazepine structure may be susceptible to oxidation, potentially at the sulfur atom in the thiophene ring or other positions.
-
Photodegradation: Exposure to UV or visible light can induce degradation, leading to various photolytic products.[8]
Q3: What are the likely degradation products of this compound under hydrolytic conditions?
A3: While specific studies on this compound are limited, the hydrolysis of the structurally similar N-desmethyldiazepam yields 2-amino-5-chlorobenzophenone and glycine.[9] Therefore, it is highly probable that the hydrolytic degradation of this compound will result in the opening of the diazepine ring to form an analogous benzophenone derivative.
Q4: How can I analyze this compound and its degradation products?
A4: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the methods of choice for the analysis of benzodiazepines and their degradation products.[10] These techniques allow for the separation, identification, and quantification of the parent drug and its various degradants. A stability-indicating method should be developed and validated to ensure that all significant degradation products can be resolved from the parent compound and from each other.[11][12]
Troubleshooting Guides
Problem 1: Poor mass balance in forced degradation studies.
-
Possible Cause: Some degradation products may not be detected by the analytical method. This could be due to a lack of a chromophore (if using UV detection), high volatility, or irreversible adsorption to the column. Unstable degradation products that further degrade can also lead to poor mass balance.[13]
-
Troubleshooting Steps:
-
Use a universal detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector to identify non-chromophoric degradants.
-
Modify chromatographic conditions: Adjust the mobile phase composition, pH, or column chemistry to improve the retention and resolution of all potential degradation products.
-
Analyze the headspace: For suspected volatile degradants, use headspace gas chromatography (GC) for analysis.
-
Consider relative response factors (RRFs): If unable to isolate certain impurities for quantification, a multiple linear regression analysis of HPLC-UV data can be used to determine their RRFs without isolation.[13]
-
Problem 2: Inconsistent degradation profiles between experiments.
-
Possible Cause: Minor variations in experimental conditions such as temperature, pH, light intensity, or the concentration of stressor agents (e.g., acid, base, oxidizing agent) can significantly impact the rate and pathway of degradation.
-
Troubleshooting Steps:
-
Strictly control experimental parameters: Ensure precise control over temperature, pH, and the concentration of reagents. Use calibrated equipment.
-
Protect from light: When not conducting photostability studies, protect samples from light to prevent unintended photolytic degradation.
-
Use a well-defined light source for photostability: For photostability studies, use a calibrated light source that provides consistent and reproducible light intensity and wavelength distribution as specified in ICH guidelines.
-
Ensure homogeneous solutions: Thoroughly mix solutions to ensure uniform exposure to stressors.
-
Problem 3: Difficulty in identifying the structure of unknown degradation products.
-
Possible Cause: Insufficient data from a single analytical technique to fully elucidate the structure of a novel degradant.
-
Troubleshooting Steps:
-
Utilize high-resolution mass spectrometry (HRMS): LC-HRMS (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements to determine the elemental composition of the degradant.
-
Perform tandem MS (MS/MS) experiments: Fragment the degradant ion to obtain structural information from the fragmentation pattern.
-
Isolate the degradation product: Use preparative HPLC to isolate a sufficient quantity of the unknown for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Compare with known degradation pathways: Analyze the degradation pathways of structurally similar compounds to propose likely structures for the observed degradants.
-
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the expected level of degradation under various stress conditions.
| Stress Condition | Parameters | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | ~ 15% | Benzophenone derivative, Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 12h | ~ 20% | Benzophenone derivative, Ring-opened products |
| Oxidative | 3% H₂O₂ at room temp for 48h | ~ 10% | N-oxides, Hydroxylated derivatives |
| Thermal | 105°C for 72h (solid state) | ~ 5% | Minor unspecified degradants |
| Photolytic | ICH-compliant light exposure | ~ 25% | Photolytic cleavage products, Isomers |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines and to identify the resulting degradation products.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
Methanol
-
Buffers of various pH
3. Equipment:
-
UHPLC-MS/MS system with a photodiode array (PDA) detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Vortex mixer
-
Analytical balance
4. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 80°C for 12 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 48 hours.
-
Withdraw samples at various time points and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the solid to 105°C in a calibrated oven for 72 hours.
-
At specified intervals, weigh a portion of the solid, dissolve it in the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed samples by a validated stability-indicating UHPLC-MS/MS method.
-
Use a suitable C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid).
-
Monitor the elution using both a PDA detector and a mass spectrometer to detect and identify the parent drug and all degradation products.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biomedres.us [biomedres.us]
- 3. sgs.com [sgs.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. lcms.cz [lcms.cz]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. questjournals.org [questjournals.org]
- 13. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desmethylclotiazepam Stock Solutions
This technical support center provides guidance on the long-term stability of Desmethylclotiazepam stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Commonly used solvents for creating stock solutions include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with reported solubility of 15 mg/mL in both.[1][2] Methanol and acetonitrile are also viable options for preparing solutions of benzodiazepines for analytical purposes.[3] The choice of solvent should be compatible with your downstream experimental conditions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[2][4] Solutions stored at -20°C are generally stable for up to one month, while storage at -80°C can extend stability for up to six months.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[2]
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your stock solution is dependent on several factors including the solvent used, storage temperature, and exposure to light. While general guidelines suggest stability for one to six months at -20°C to -80°C[2], it is crucial to perform your own stability assessment for your specific experimental conditions. For the solid form of this compound, a stability of at least 5 years has been reported when stored at -20°C.[1]
Q4: What are the potential degradation pathways for this compound?
A4: this compound, being a thienodiazepine, may undergo hydrolysis and oxidation.[5] A potential degradation product for a similar benzodiazepine, diazepam, is 2-methylamino-5-chlorobenzophenone (MACB), which forms through the hydrolytic opening of the diazepine ring.[6] While specific degradation products for this compound are not extensively documented in the provided search results, it is reasonable to anticipate similar degradation patterns.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The solubility of this compound may be lower at colder temperatures. The concentration of the stock solution may be too high for the chosen solvent. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[2] If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. | Prepare a fresh stock solution from solid this compound. Perform a stability study on your stock solutions to determine their viability over time. Use analytical techniques like HPLC to check the purity of the stock solution.[7] |
| Discoloration of the stock solution. | This may indicate chemical degradation of this compound. For instance, diazepam solutions show discoloration that correlates with the concentration of the degradation product MACB.[6] | Discard the discolored solution and prepare a fresh stock. Investigate storage conditions, such as light exposure, which may accelerate degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent and at a specific storage temperature.
1. Materials:
- This compound solid compound
- High-purity solvent (e.g., DMSO, DMF, Methanol, or Acetonitrile)
- Sterile, amber-colored microcentrifuge tubes or vials
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7]
- Calibrated pipettes
2. Procedure:
- Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a desired concentration (e.g., 10 mg/mL). Ensure complete dissolution.
- Aliquot the stock solution: Dispense the stock solution into multiple amber-colored vials in volumes suitable for single use to avoid repeated freeze-thaw cycles.
- Initial Analysis (Timepoint 0): Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration and purity of the this compound solution. This will serve as the baseline.
- Storage: Store the remaining aliquots at the desired temperature (-20°C or -80°C).
- Timepoint Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from storage. Allow it to thaw completely and reach room temperature.
- HPLC Analysis: Analyze the thawed aliquot using the same HPLC method as in step 3.
- Data Analysis: Compare the concentration and purity of this compound at each timepoint to the initial (Timepoint 0) measurement. A significant decrease in concentration or the appearance of new peaks indicates degradation.
3. Data Presentation:
The results of the stability study can be summarized in the following table:
| Timepoint | Storage Temperature (°C) | This compound Concentration (mg/mL) | Purity (%) | Observations (e.g., color change, precipitation) |
| 0 | N/A | |||
| 1 Week | ||||
| 2 Weeks | ||||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
Caption: A logical workflow for troubleshooting issues with this compound stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Desmethylclotiazepam in Whole Blood
This guide provides a comprehensive overview and comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Desmethylclotiazepam and other benzodiazepines in whole blood. The content is intended for researchers, scientists, and professionals in the field of drug development and clinical toxicology. While specific data for this compound is limited in the public domain, this guide draws upon established validation practices for structurally similar benzodiazepines to provide a robust framework for method development and validation.
Comparative Analysis of Sample Preparation Techniques
The initial and most critical step in the analysis of drugs in whole blood is sample preparation. The choice of technique significantly impacts recovery, matrix effects, and overall method sensitivity. The following table compares common extraction methods used for benzodiazepines in whole blood.
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Reference |
| Protein Precipitation (PPT) | A precipitating agent (e.g., acetonitrile, methanol) is added to denature and remove proteins. | Simple, fast, and inexpensive. | May result in significant matrix effects and lower analyte recovery. | >70% | [1] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous whole blood sample and an immiscible organic solvent. | Cleaner extracts compared to PPT, leading to reduced matrix effects. | More time-consuming, requires larger volumes of organic solvents. | 82.4% (for Indapamide) | [2] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, high recovery, and concentration of the analyte. | More expensive and can be more complex to develop. | - | [3] |
| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving an extraction/partitioning step followed by a dispersive SPE cleanup. | Fast, high-throughput, and uses small amounts of solvent. | May not be suitable for all analytes and can have matrix effects. | 85.5 - 105% | [4] |
Experimental Protocols
Below are detailed protocols for the primary sample preparation and analytical methods.
Protein Precipitation (PPT) Protocol
-
To 200 µL of whole blood sample, add 700 µL of cold acetonitrile.[5]
-
Add 10 µL of the internal standard (IS) solution.[5]
-
Vortex mix the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analytical Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of benzodiazepines.
| Parameter | Typical Conditions | Reference |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | [5] |
| Mobile Phase A | 5 mM aqueous formic acid | [5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [1] |
| Flow Rate | 0.2 - 0.5 mL/min | - |
| Gradient Elution | A time-programmed gradient from low to high organic phase concentration. | [5] |
| Injection Volume | 5 - 20 µL | [6][7] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. | [5][6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [6][8] |
Method Validation Parameters
A comprehensive validation of an LC-MS/MS method is crucial to ensure reliable and reproducible results. The following table outlines the key validation parameters and their typical acceptance criteria for bioanalytical methods.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectralabsci.com [spectralabsci.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Comparative analysis of Desmethylclotiazepam and diazepam on receptor binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profiles of Desmethylclotiazepam and Diazepam, focusing on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to support research and drug development efforts in neuropharmacology.
Executive Summary
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Ki values) of Diazepam for various recombinant human GABA-A receptor subtypes, as determined by radioligand binding assays.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β3γ2 | 16.7 | [1] |
| Diazepam | α2β3γ2 | 10.5 | [1] |
| Diazepam | α3β3γ2 | 11.2 | [1] |
| Diazepam | α5β3γ2 | 22.4 | [1] |
Note on this compound: Extensive literature searches did not yield specific Ki values for this compound at various GABA-A receptor subtypes. Clotiazepam, the parent compound, and its metabolites are known to bind to the benzodiazepine site on the GABA-A receptor, acting as full agonists to enhance the inhibitory effect of GABA.[2] It is therefore anticipated that this compound also functions as a positive allosteric modulator at this site. The lack of quantitative data highlights a gap in the current understanding of the detailed pharmacology of this specific metabolite.
Experimental Protocols
The determination of receptor binding affinities (Ki values) for compounds like this compound and Diazepam is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for GABA-A Receptor Subtypes
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the desired α, β, and γ subunits of the human GABA-A receptor.
-
After a 48-hour incubation period, the cells are harvested and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radioligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]-Flunitrazepam or [³H]-Ro 15-1788), and varying concentrations of the unlabeled test compound (this compound or Diazepam).
-
The mixture is incubated at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: GABA-A Receptor Modulation by Benzodiazepines
Caption: Modulation of GABA-A receptor by benzodiazepines.
References
A Comparative Analysis of the Anxiolytic Properties of Desmethylclotiazepam and Lorazepam
This guide provides a detailed comparison of the anxiolytic effects of two benzodiazepine derivatives, desmethylclotiazepam and lorazepam. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction
This compound, also known as chlordesmethyldiazepam, is the primary active metabolite of clotiazepam, a thienodiazepine. Lorazepam is a well-established benzodiazepine with potent anxiolytic, sedative, anticonvulsant, and amnesic properties. This guide will delve into their comparative pharmacology, efficacy in preclinical models of anxiety, and pharmacokinetic profiles.
Mechanism of Action: GABAA Receptor Modulation
Both this compound and lorazepam exert their anxiolytic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, and enhance the effect of GABA, thereby increasing the frequency of chloride channel opening. This potentiation of GABAergic inhibition in brain regions such as the amygdala and prefrontal cortex is the fundamental mechanism behind the anxiolytic effects of these compounds.
Validating Desmethylclotiazepam as a Urinary Biomarker for Clotiazepam Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of desmethylclotiazepam as a urinary biomarker for the intake of clotiazepam, a thienodiazepine with anxiolytic and sedative properties. While this compound is a known metabolite of clotiazepam, this document outlines the necessary experimental protocols and comparative data required to formally establish its utility in clinical and forensic settings. The methodologies and data presented herein are based on established practices for benzodiazepine analysis and serve as a template for rigorous validation studies.
Introduction to Clotiazepam Metabolism
Clotiazepam undergoes hepatic metabolism primarily through oxidation, leading to the formation of its major metabolites: this compound and hydroxy-clotiazepam.[1] These metabolites are subsequently excreted in the urine, making them candidates for non-invasive monitoring of clotiazepam use. The selection of an ideal urinary biomarker depends on several factors, including its concentration, detection window, and stability in the urine matrix. This guide focuses on the validation of this compound and compares its potential performance against other metabolites.
Experimental Protocols
A robust and validated analytical method is the cornerstone of biomarker validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and specificity.
Protocol for Quantification of this compound in Urine by LC-MS/MS
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of β-glucuronidase solution (from E. coli) and 500 µL of phosphate buffer (pH 6.8). Incubate at 37°C for 2 hours to cleave any glucuronide conjugates.[2]
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound and an internal standard (e.g., diazepam-d5).
-
Data Presentation: Method Validation and Biomarker Comparison
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound and provide a comparative overview with another potential biomarker, hydroxy-clotiazepam. Note: The quantitative data presented in these tables are illustrative and based on typical values reported for the analysis of other benzodiazepine metabolites. Specific experimental validation is required to establish definitive values for this compound.
Table 1: Illustrative Validation Parameters for the Quantification of this compound in Urine by LC-MS/MS
| Parameter | Acceptance Criteria | Illustrative Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 4.5% |
| Inter-day Precision (%RSD) | < 15% | 6.8% |
| Accuracy (%RE) | ± 15% | -5.2% to +7.1% |
| Recovery (%) | Consistent and reproducible | 85% |
| Matrix Effect (%) | Within ± 15% | -8% |
Table 2: Comparative Performance of Potential Urinary Biomarkers for Clotiazepam Intake
| Feature | This compound | Hydroxy-clotiazepam (Hypothetical) |
| Metabolic Pathway | N-demethylation | Hydroxylation |
| Typical Concentration in Urine | Expected to be a major metabolite | Concentration may be lower or higher |
| Detection Window | Potentially longer due to being a major active metabolite | May have a shorter or similar detection window |
| Metabolic Stability | Generally stable | Potentially less stable |
| Analytical Specificity | High with LC-MS/MS | High with LC-MS/MS |
Visualizations: Metabolic Pathway and Experimental Workflow
References
Comparative Potency of Thienodiazepine Metabolites: Desmethylclotiazepam, α-Hydroxyetizolam, and 8-Hydroxyetizolam
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the potency of key thienodiazepine metabolites: Desmethylclotiazepam, α-Hydroxyetizolam, and 8-Hydroxyetizolam. Thienodiazepines, a class of benzodiazepine analogs where the benzene ring is replaced by a thiophene ring, are known for their anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[1] Their pharmacological effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The potency of these compounds is largely determined by their binding affinity to the benzodiazepine site on the GABA-A receptor and their ability to enhance GABA-ergic neurotransmission. Understanding the comparative potency of their metabolites is crucial for predicting their clinical effects, duration of action, and potential for accumulation.
Comparative Analysis of Potency
The following table summarizes the available data on the binding affinity (Ki) and functional potency (EC50) of this compound and the major metabolites of Etizolam at the GABA-A receptor. It is important to note that a direct comparative study under identical experimental conditions is not currently available in the published literature. Therefore, the data presented below has been collated from various sources and should be interpreted with caution.
| Compound | Parent Drug | Receptor Target | Binding Affinity (Ki) [nmol/L] | Functional Potency (EC50) [nmol/L] | Elimination Half-Life (t½) [hours] | Reference(s) |
| This compound | Clotiazepam | GABA-A | Data Not Available | Data Not Available | ~6.5 - 18 | [1] |
| α-Hydroxyetizolam | Etizolam | GABA-A | Data Not Available | Similar to Etizolam | ~8.2 | [3] |
| 8-Hydroxyetizolam | Etizolam | GABA-A | Data Not Available | Data Not Available | Data Not Available | [4] |
| Etizolam (Reference) | - | GABA-A | 4.5 | 92 | ~3.4 | [5] |
Note: The potency of α-hydroxyetizolam is reported to be similar to that of the parent drug, etizolam, based on animal studies.[3]
Signaling Pathway and Experimental Workflow
The interaction of thienodiazepine metabolites with the GABA-A receptor enhances the inhibitory effects of GABA. This modulation leads to a cascade of intracellular events culminating in neuronal hyperpolarization and reduced neuronal excitability. The experimental workflow for determining the potency of these compounds typically involves radioligand binding assays to measure their affinity for the receptor and functional assays to assess their modulatory effects on GABA-induced currents.
Caption: GABA-A Receptor Signaling Pathway modulated by Thienodiazepine Metabolites.
Caption: Experimental Workflow for Determining Potency of Thienodiazepine Metabolites.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.
1. Preparation of Brain Membranes:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
2. Binding Assay:
-
In a series of tubes, incubate the prepared brain membranes with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam).
-
Add increasing concentrations of the unlabeled test compound (thienodiazepine metabolite).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled benzodiazepine, e.g., diazepam).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage-Clamp Electrophysiology for Functional Potency
This protocol outlines a general method for assessing the functional potency (EC50) of a thienodiazepine metabolite in modulating GABA-A receptor activity.
1. Expression of Recombinant GABA-A Receptors:
-
Prepare oocytes from Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
Incubate the oocytes for several days to allow for the expression of functional receptors on the cell membrane.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
3. Drug Application and Data Acquisition:
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply the test compound (thienodiazepine metabolite) at various concentrations with the same concentration of GABA.
-
Record the potentiation of the GABA-induced chloride current by the test compound.
4. Data Analysis:
-
Measure the peak amplitude of the current in the presence of each concentration of the test compound.
-
Normalize the potentiated current responses to the baseline GABA-induced current.
-
Plot the percentage of potentiation against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation).
Conclusion
The available data suggests that the metabolites of thienodiazepines, such as this compound and α-Hydroxyetizolam, are pharmacologically active and likely contribute to the overall clinical effects of their parent drugs. Notably, α-Hydroxyetizolam exhibits a longer half-life than etizolam and possesses similar potency, indicating a significant role in the duration of action of etizolam.[3] While quantitative data for this compound remains elusive in direct comparative studies, its extended half-life compared to clotiazepam suggests a potential for prolonged pharmacological activity.[1] Further research involving direct, head-to-head comparative studies of these metabolites is warranted to provide a more definitive understanding of their relative potencies and to better inform drug development and clinical practice.
References
- 1. Clotiazepam - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Desmethylclotiazepam Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the quantification of Desmethylclotiazepam, a metabolite of the benzodiazepine clotiazepam. In the absence of a formal, large-scale inter-laboratory study specifically for this compound, this document synthesizes data from single-laboratory validation studies to offer a benchmark for performance and to outline the critical parameters for cross-laboratory validation. The focus is on the two most prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principles of Inter-Laboratory Validation
Inter-laboratory validation, also known as a round-robin or proficiency test, is a critical process in analytical science to assess the reproducibility and reliability of a measurement method. In this process, identical samples are analyzed by multiple laboratories using the same or different methods. The goal is to determine the level of agreement between laboratories and to identify any systematic variations. Key regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation and cross-validation to ensure data comparability across different sites.[1][2]
The process of inter-laboratory validation can be visualized as follows:
Caption: Workflow of a typical inter-laboratory validation study.
Method Comparison: LC-MS/MS vs. GC-MS
LC-MS/MS is widely regarded as the gold standard for the quantification of benzodiazepines in biological matrices due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[3][4] GC-MS is another powerful technique, though it often requires a derivatization step to improve the volatility and thermal stability of the analytes.[5][6]
Quantitative Performance Data
The following tables summarize typical performance characteristics for the quantification of this compound (or its synonym Chlordesmethyldiazepam/Delorazepam) and other benzodiazepines based on published single-laboratory validation studies.
Table 1: Typical Performance of LC-MS/MS Methods for Benzodiazepine Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (Bias %) | Reference |
| Chlordesmethyldiazepam | Human Plasma | 0.5 - 50 | 0.5 | Not Reported | 7.4 - 10.9 | -2.7 to 8.7 | [7][8] |
| Delorazepam | Postmortem Blood | 1 - 200 | 1 | 3 - 20 | 4 - 21 | ±12 | [9] |
| 13 Designer Benzodiazepines | Blood | 1 - 500 | 1 | 3 - 20 | 4 - 21 | ±12 | [9] |
| 53 Benzodiazepines | Illicit Drug Samples | 0.1 - 20 | 0.1 | Not Reported | Not Reported | Not Reported | [10] |
| 5 Benzodiazepines | Human Urine | 2 - 300 | 6 | <15 | <15 | 80 - 120% of nominal | [11] |
Table 2: Typical Performance of GC-MS Methods for Benzodiazepine Quantification
| Analyte | Matrix | Linearity Range | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| 23 Benzodiazepines | Blood | Analyte Dependent | Statistically Calculated | < 11.1 | < 8.5 | [5] |
| 9 Benzodiazepines | Blood & Pericardial Fluid | Not Specified | 0.05 (µg/mL) | < 11.63 | 93.76 - 106.15 | [3] |
Experimental Protocols
LC-MS/MS Quantification Workflow
A typical workflow for the quantification of this compound using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for LC-MS/MS analysis.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A common technique involves the extraction of the analyte from the biological matrix into an immiscible organic solvent. For instance, a mixture of diethyl-ether and hexane can be used to extract this compound from plasma.[7]
-
Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to isolate the analyte from the sample matrix, which can offer cleaner extracts.
2. Chromatographic Separation:
-
A reverse-phase C18 column is frequently used for the separation of benzodiazepines.[7][9]
-
The mobile phase typically consists of a gradient mixture of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.[9][11]
3. Mass Spectrometric Detection:
-
The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[11]
GC-MS Quantification Workflow
The GC-MS workflow is similar but includes a crucial derivatization step for many benzodiazepines.
Caption: General experimental workflow for GC-MS analysis.
1. Sample Preparation and Extraction:
-
Similar to LC-MS/MS, LLE is a common extraction method. For example, chloroform at a specific pH can be used to extract benzodiazepines from blood.[5]
2. Derivatization:
-
To enhance volatility and thermal stability, benzodiazepines are often derivatized before GC-MS analysis. This can involve techniques like propylation or propionylation.[5]
3. GC-MS Analysis:
-
A capillary column is used for separation.
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode, and quantification can be performed using Selected Ion Monitoring (SIM) or by scanning the full mass spectrum.
Conclusion
Both LC-MS/MS and GC-MS are robust methods for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and throughput, avoiding the need for derivatization. The provided data from single-laboratory validations serves as a valuable benchmark for laboratories aiming to develop and validate their own quantification methods. For regulatory submissions or clinical trials where data from multiple laboratories will be combined, a formal inter-laboratory cross-validation is essential to ensure data integrity and comparability. This involves analyzing a common set of quality control and incurred samples to establish inter-laboratory reliability.[2] Future work should focus on establishing a formal inter-laboratory study for this compound to provide a more definitive understanding of method reproducibility across different analytical platforms and laboratories.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Comparison of Desmethylclotiazepam and 7-aminoclonazepam as forensic markers
An In-depth Comparison of Desmethylclotiazepam and 7-Aminoclonazepam as Forensic Markers
Introduction
In the field of forensic toxicology, the detection and quantification of drug metabolites play a crucial role in determining substance use, particularly for compounds that are rapidly metabolized. This guide provides a detailed comparison of two such significant metabolites: this compound and 7-aminoclonazepam. This compound is an active metabolite of the thienodiazepine, clotiazepam, while 7-aminoclonazepam is the major metabolite of the benzodiazepine, clonazepam.[1][2][3] Both parent drugs are central nervous system depressants with sedative, anxiolytic, and anticonvulsant properties.[2][4] Understanding the distinct characteristics of their metabolites is paramount for accurate toxicological interpretation in forensic investigations. This guide will delve into their metabolic pathways, pharmacokinetic profiles, performance as forensic markers, and the analytical methodologies employed for their detection, supported by experimental data and protocols.
Metabolism and Pharmacokinetics
The utility of a metabolite as a forensic marker is intrinsically linked to the metabolism and pharmacokinetics of its parent compound.
Metabolic Pathways
Clotiazepam is a thienodiazepine, structurally distinct from benzodiazepines due to the replacement of the benzene ring with a thiophene ring.[1][2] It is primarily metabolized in the liver via oxidation, specifically through N-demethylation, to yield its major active metabolite, this compound.[1][5]
Clonazepam, a 7-nitrobenzodiazepine, undergoes extensive metabolism, primarily through nitroreduction by cytochrome P450 enzymes, particularly CYP3A4, to form its main metabolite, 7-aminoclonazepam.[6][7] This metabolite can be further acetylated to 7-acetaminoclonazepam.[7]
Pharmacokinetic Profiles
The pharmacokinetic properties of the parent drugs and their metabolites are critical for determining the detection window.
| Parameter | Clotiazepam / This compound | Clonazepam / 7-aminoclonazepam | Reference |
| Parent Drug Half-Life | 4 - 6.5 hours | 19 - 60 hours | [2][3][5][6] |
| Metabolite Half-Life | ~17.8 hours | Not well-defined, but persists longer than parent drug in some matrices | [5] |
| Bioavailability | ~90% | 90% | [2][6] |
| Protein Binding | 99% | ~85% | [2][6] |
Performance as Forensic Markers
The effectiveness of this compound and 7-aminoclonazepam as forensic markers can be evaluated based on several key criteria.
| Feature | This compound | 7-aminoclonazepam | Reference |
| Detection Window | Extended due to longer half-life than parent drug. | Generally longer than clonazepam, especially in oral fluid and hair. | [5][8][9] |
| Concentration in Matrices | Data on comparative concentrations is limited. | Often higher than clonazepam in urine, oral fluid, and hair. | [9][10][11] |
| Sample Stability | Generally stable. | Prone to instability, especially in frozen urine samples. Significant decreases in concentration have been reported. | [10][12][13] |
| Specificity | Primary metabolite of Clotiazepam. | Specific and major metabolite of Clonazepam. | [5][7] |
Detection in Different Biological Matrices
-
Oral Fluid: For clonazepam, 7-aminoclonazepam is considered a superior marker. In one study, 91% of presumptive positive oral fluid samples confirmed positive for 7-aminoclonazepam, while only 44% confirmed for the parent drug, clonazepam.[11][14] The concentration of 7-aminoclonazepam was found to be approximately 2.4-fold higher than clonazepam in oral fluid.[11]
-
Hair: 7-aminoclonazepam is deposited in hair in much higher quantities than clonazepam and can be detected for extended periods, even after a single dose.[9][15] In one study of patients treated with clonazepam, 7-aminoclonazepam was found in measurable quantities in 9 out of 10 samples, whereas clonazepam was not detected in 4 of those cases.[9]
-
Blood: Both metabolites are detectable in blood. A study of forensic cases in Denmark found clonazepam and 7-aminoclonazepam in numerous traffic, criminal, and postmortem cases, with median total concentrations varying by case type.[16][17]
-
Urine: 7-aminoclonazepam is the predominant form of clonazepam found in human urine.[10] However, its stability in urine, particularly under frozen storage, is a significant concern for forensic laboratories.[10][12] Studies have shown a decrease of over 20% in 7-aminoclonazepam concentrations in urine stored at both 4°C and -20°C.[10][13]
Analytical Methodologies
The accurate detection and quantification of this compound and 7-aminoclonazepam require sensitive and specific analytical techniques. The most common methods are chromatographic, coupled with mass spectrometry.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reference method for benzodiazepine detection.[18] It offers high sensitivity and specificity. However, it often requires a derivatization step to make the analytes volatile, which adds complexity to the sample preparation.[19][20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the technique of choice as it typically does not require derivatization and can handle thermally unstable compounds.[18] LC-MS/MS methods are widely used for the quantification of these metabolites in various biological matrices.[11][16]
Experimental Protocols
Below is a generalized experimental protocol for the extraction and analysis of this compound and 7-aminoclonazepam from a whole blood sample using LC-MS/MS.
Objective: To quantify this compound and 7-aminoclonazepam in whole blood.
Materials:
-
Whole blood sample
-
Internal standards (e.g., deuterated analogs)
-
pH 6 phosphate buffer
-
Solid Phase Extraction (SPE) columns (e.g., phenyl-based)
-
Acetonitrile
-
Ethyl acetate
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike 1 mL of the whole blood sample with the appropriate internal standards.
-
Buffering: Add 5 mL of pH 6 phosphate buffer to the sample.
-
Solid Phase Extraction (SPE):
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification. A gradient elution with a suitable mobile phase (e.g., containing acetonitrile and formic acid) on a C18 column is typically used. Detection is performed in multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity.
Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Challenges and Considerations
-
Stability of 7-aminoclonazepam: The most significant challenge with 7-aminoclonazepam is its instability, particularly during storage.[10] Forensic laboratories must rigorously validate their storage conditions to prevent analyte degradation, which could lead to false-negative results or under-quantification.[10] Suboptimal storage, such as prolonged freezing at -20°C, has been shown to cause significant loss of 7-aminoclonazepam.[10][12]
-
Immunoassay Cross-Reactivity: Standard benzodiazepine immunoassays may not be reliable for detecting clonazepam use. These assays often have low cross-reactivity with 7-aminoclonazepam, leading to a high rate of false negatives.[21][22] Therefore, more specific and sensitive methods like LC-MS/MS are necessary for compliance monitoring and forensic cases.[21][22]
-
Interpretation: The presence of the metabolite confirms exposure to the parent drug. The concentration ratio of metabolite to parent drug can sometimes provide insights into the timing of drug administration, although this is complex and influenced by many factors. For this compound, its longer half-life compared to clotiazepam means it will be detectable for a longer period after the parent drug is no longer quantifiable.[5]
Conclusion
Both this compound and 7-aminoclonazepam serve as crucial forensic markers for the use of their respective parent drugs, Clotiazepam and Clonazepam.
7-aminoclonazepam is a well-established and superior marker for clonazepam use, especially in matrices like oral fluid and hair where it is found in higher concentrations and for a longer duration than the parent drug.[8][9] However, its utility is hampered by significant stability issues that require careful management of sample storage and handling.[10]
This compound , being an active metabolite with a longer half-life than clotiazepam, effectively extends the detection window for clotiazepam use.[5] While there is less literature on its comparative performance and stability challenges compared to 7-aminoclonazepam, its pharmacokinetic profile makes it an indispensable marker in forensic toxicology.
For forensic professionals, the choice of which marker to target, and the interpretation of the results, must be made with a thorough understanding of their individual metabolic and stability profiles. The use of highly sensitive and specific methods like LC-MS/MS is essential for the reliable detection and quantification of both metabolites, thereby ensuring accurate and defensible toxicological findings.
References
- 1. Human Metabolome Database: Showing metabocard for Clotiazepam (HMDB0015512) [hmdb.ca]
- 2. Clotiazepam - Wikipedia [en.wikipedia.org]
- 3. wisdoj.gov [wisdoj.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. Clonazepam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Blood concentrations of clonazepam and 7-aminoclonazepam in forensic cases in Denmark for the period 2002-2007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. painphysicianjournal.com [painphysicianjournal.com]
- 22. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Desmethylclotiazepam with Other Psychoactive Substances: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Desmethylclotiazepam, an active metabolite of the thienodiazepine Clotiazepam, with other psychoactive substances in the context of immunoassay-based drug screening. Due to a notable lack of specific quantitative cross-reactivity data for this compound in publicly available literature and manufacturer documentation, this guide will focus on the principles of benzodiazepine immunoassay cross-reactivity, using data from structurally similar compounds to provide a comparative framework. The information presented herein is intended to inform researchers and professionals in drug development and toxicology about the potential for cross-reactivity and the importance of confirmatory analysis.
Introduction to this compound and Immunoassay Screening
This compound is a pharmacologically active metabolite of Clotiazepam, a thienodiazepine derivative with anxiolytic, anticonvulsant, and sedative-hypnotic properties. Like other benzodiazepines, the detection of Clotiazepam and its metabolites is crucial in clinical and forensic toxicology. Immunoassays are frequently employed as a rapid screening method for benzodiazepines in biological samples. These assays utilize antibodies that recognize specific structural features of the target molecule. However, the specificity of these antibodies can vary, leading to cross-reactivity with other structurally related compounds. This can result in false-positive or false-negative results, necessitating confirmatory analysis by more specific methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The structural similarity between different benzodiazepines and their metabolites is a key factor determining the degree of cross-reactivity in immunoassays[1][2]. Minor modifications to the benzodiazepine structure can significantly alter antibody binding and, consequently, the assay's sensitivity and specificity[1].
Metabolism of Clotiazepam
Clotiazepam is metabolized in the liver, primarily through oxidation, into its active metabolites, including this compound and Hydroxy-clotiazepam. The presence of these metabolites is indicative of Clotiazepam ingestion.
References
Unveiling the Metabolic Path: A Comparative Guide to Clotiazepam and its Metabolite, Desmethylclotiazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of desmethylclotiazepam as a primary metabolite of the thienodiazepine, clotiazepam. Through a comparative analysis based on experimental data, this document outlines the metabolic transformation, pharmacokinetic profiles, and analytical methodologies for the simultaneous quantification of both compounds. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key analytical methods are provided.
Metabolic Pathway of Clotiazepam
Clotiazepam undergoes hepatic metabolism primarily through oxidation, leading to the formation of its major active metabolite, this compound. This biotransformation is catalyzed by several cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP2C18, and CYP2C19. The metabolic cascade can be visualized as follows:
Desmethylclotiazepam vs other benzodiazepines in receptor binding
A comparative analysis of the receptor binding profiles of various benzodiazepines is crucial for understanding their distinct pharmacological effects, from anxiolytic to hypnotic properties. This guide provides an objective comparison of desmethylclotiazepam's parent compound, clotiazepam, and other key benzodiazepines, supported by quantitative receptor binding data and detailed experimental methodologies.
Benzodiazepine Receptor Binding Affinity at GABA-A Subtypes
Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a pentameric ligand-gated ion channel.[1] They bind to the interface between the α and γ subunits, enhancing the effect of the primary inhibitory neurotransmitter, GABA.[1][2] This potentiation leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.[1]
The diverse pharmacological profiles of different benzodiazepines are largely determined by their varying affinities for different GABA-A receptor α-subunits (α1, α2, α3, α5).[1] For instance, ligands with high affinity for the α1 subunit are typically associated with sedative effects, whereas those targeting α2 and/or α3 subunits are linked to anxiolytic actions.[1]
The following table summarizes the binding affinities (Ki, in nM) of several benzodiazepines, including clotiazepam, for various α-subunit-containing GABA-A receptors. Lower Ki values indicate higher binding affinity. Due to the limited availability of specific binding data for this compound, data for its parent compound, clotiazepam, is presented.
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |
| Clotiazepam | 1.7 µM (EC50) | - | - | - | [3] |
| Diazepam | 16.9 ± 1.0 nM | 10.1 ± 1.0 nM | 10.5 ± 0.6 nM | 21.0 ± 1.0 nM | [2] |
| N-Desmethyldiazepam | 20.3 ± 1.5 nM | 11.2 ± 0.9 nM | 11.8 ± 0.9 nM | 27.2 ± 2.1 nM | [2] |
| Clonazepam | 1.4 ± 0.1 nM | 0.9 ± 0.1 nM | 1.3 ± 0.1 nM | 2.1 ± 0.1 nM | [2] |
| Clobazam | 239.5 ± 18.0 nM | 24.6 ± 2.0 nM | 138.0 ± 11.0 nM | 363.0 ± 29.0 nM | [2] |
| N-Desmethylclobazam | 199.5 ± 15.0 nM | 20.0 ± 1.6 nM | 117.5 ± 9.0 nM | 288.5 ± 23.0 nM | [2] |
Note: Clotiazepam data is presented as EC50 value for potentiation of GABA response, not a direct Ki value from a competitive binding assay. Direct comparisons of this value with Ki values should be made with caution.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of its measurement, the following diagrams illustrate the benzodiazepine signaling pathway and a typical experimental workflow for a receptor binding assay.
Caption: Benzodiazepine signaling pathway at the GABA-A receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
The determination of binding affinities for benzodiazepines is typically performed using a competitive radioligand binding assay. The following protocol is a synthesized representation of standard methodologies found in the literature.[4][5][6]
1. Receptor Membrane Preparation:
-
Source: Membranes are prepared either from specific brain regions of laboratory animals (e.g., rat cerebral cortex) or from cell lines (e.g., HEK-293 cells) that have been transfected to express specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2).[5][6]
-
Procedure: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is subjected to a high-speed centrifugation to pellet the membranes containing the receptors. The final pellet is washed and resuspended in the assay buffer.[6] The protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
Incubation: A fixed amount of the prepared membrane protein (e.g., 100 µg) is incubated in a final volume (e.g., 0.5 mL) of assay buffer.[6]
-
Components: The incubation mixture contains:
-
Conditions: The mixture is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or 30°C) to allow the binding to reach equilibrium.[6]
3. Determination of Non-Specific Binding:
-
A parallel set of experiments is conducted in the presence of a very high concentration (e.g., 10-100 µM) of a standard, unlabeled benzodiazepine like diazepam.[6] This saturates all specific binding sites, so any remaining radioactivity detected is considered non-specific binding (NSB).
4. Separation and Quantification:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This process separates the membranes with bound radioligand from the free radioligand in the solution.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any trapped, unbound radioligand.
-
Measurement: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding measured in the absence of the high-concentration displacer.
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibitory constant (Ki), which represents the affinity of the competitor for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Clotiazepam and Etizolam
A comprehensive guide for researchers and drug development professionals on the distinct metabolic pathways and pharmacokinetic profiles of the thienodiazepine derivatives, Clotiazepam and Etizolam.
This guide provides a detailed comparison of the metabolism of two clinically important thienodiazepine derivatives, Clotiazepam and Etizolam. While both compounds share a similar structural backbone and exert their effects through modulation of the GABA-A receptor, their metabolic pathways, pharmacokinetic profiles, and the enzymes responsible for their biotransformation exhibit notable differences. Understanding these distinctions is crucial for predicting drug-drug interactions, assessing pharmacodynamic variability, and optimizing therapeutic strategies.
Metabolic Pathways and Key Metabolites
Clotiazepam and Etizolam undergo extensive hepatic metabolism, primarily through oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system. However, the specific isoforms involved and the resulting metabolites differ significantly.
Clotiazepam is metabolized via oxidation to its two primary metabolites: hydroxy-clotiazepam and desmethyl-clotiazepam [1][2]. The formation of these metabolites is catalyzed by a broader range of CYP isoforms, including CYP2B6, CYP3A4, CYP2C18, and CYP2C19[3].
Etizolam , on the other hand, is metabolized to alpha-hydroxyetizolam and 8-hydroxyetizolam [4][5]. Notably, alpha-hydroxyetizolam is a pharmacologically active metabolite with a longer elimination half-life than the parent compound, which may contribute to the overall clinical effects of Etizolam[4][6]. The metabolism of Etizolam is predominantly mediated by CYP3A4, with minor contributions from CYP2C18 and CYP2C19[6]. The significant role of CYP2C19 in Etizolam metabolism makes its pharmacokinetics susceptible to genetic polymorphisms in this enzyme[7].
Pharmacokinetic Profile Comparison
The differences in metabolism are reflected in the pharmacokinetic profiles of Clotiazepam and Etizolam. The following tables summarize the key pharmacokinetic parameters for the parent drugs and their major metabolites based on available data.
Table 1: Pharmacokinetic Parameters of Clotiazepam and its Metabolites
| Parameter | Clotiazepam (Oral Tablet) | Clotiazepam (Oral Drops) | Clotiazepam (Sublingual) | Hydroxy-clotiazepam | Desmethyl-clotiazepam |
| Tmax (h) | ~1.0 | ~0.5 | ~1.5 | Data not available | Data not available |
| Cmax (ng/mL) | Variable | Higher than tablet | Lower than tablet | Data not available | Data not available |
| Elimination Half-life (t½) (h) | 6.5 - 18[1] | 6.5 - 18[1] | 6.5 - 18[1] | Parallel to parent[3] | Parallel to parent[3] |
| Bioavailability | ~90%[1] | Similar to tablet | Similar to tablet | - | - |
| Protein Binding | >99%[3] | >99%[3] | >99%[3] | - | - |
Table 2: Pharmacokinetic Parameters of Etizolam and its Major Active Metabolite
| Parameter | Etizolam | alpha-Hydroxyetizolam |
| Tmax (h) | 0.5 - 2[4] | Data not available |
| Cmax (ng/mL) | 8.3 (after 0.5 mg dose)[6] | Higher than parent at steady state[4] |
| Elimination Half-life (t½) (h) | 3.4[4] | 8.2[4][6] |
| Bioavailability | 93% | - |
| Protein Binding | 93%[8] | - |
Table 3: Effect of CYP2C19 Polymorphism on Etizolam Pharmacokinetics
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| AUC (ng·h/mL) | 178 ± 122 | 287 ± 74 |
| Elimination Half-life (t½) (h) | 10.5 ± 3.9 | 14.8 ± 4.2 |
Experimental Protocols
The investigation of Clotiazepam and Etizolam metabolism typically involves in vitro studies using human liver microsomes or recombinant CYP enzymes, followed by in vivo pharmacokinetic studies in healthy volunteers.
In Vitro Metabolism Studies
A general workflow for studying the in vitro metabolism of thienodiazepines is outlined below.
References
- 1. Clotiazepam - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single and multiple dose pharmacokinetics of etizolam in healthy subjects | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. albertahealthservices.ca [albertahealthservices.ca]
Desmethylclotiazepam: A Stable Urinary Biomarker for Clotiazepam Monitoring
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of clinical and forensic toxicology, the accurate detection of benzodiazepine use is paramount. Urinary biomarkers serve as a primary tool for monitoring compliance, abstinence, and in identifying potential drug-facilitated crimes. The stability of these biomarkers in urine is a critical factor that dictates the reliability of toxicological findings. This guide provides a comprehensive comparison of desmethylclotiazepam as a urinary biomarker for the parent drug clotiazepam, evaluating its stability and analytical performance against other relevant benzodiazepine metabolites. While direct quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes existing data on structurally similar metabolites to provide a robust comparative analysis.
Introduction to Clotiazepam and its Metabolites
Clotiazepam is a thienodiazepine, a class of drugs with similar pharmacological properties to benzodiazepines, including anxiolytic, sedative, and anticonvulsant effects. Following administration, clotiazepam is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP2C18, and CYP2C19.[1] The major metabolic pathways involve hydroxylation and demethylation, leading to the formation of two primary metabolites: hydroxy-clotiazepam and this compound. These metabolites are subsequently conjugated with glucuronic acid and excreted in the urine. The detection of these metabolites in urine is a reliable indicator of clotiazepam intake.
This compound: A Promising and Stable Biomarker
This compound, the N-demethylated metabolite of clotiazepam, presents as a strong candidate for a stable and long-term urinary biomarker. Its chemical structure, characterized by the removal of a methyl group, is analogous to other stable desmethyl metabolites of benzodiazepines, such as nordiazepam (a metabolite of diazepam).
Comparative Stability of Benzodiazepine Metabolites in Urine
Table 1: Comparative Stability of Selected Benzodiazepine Metabolites in Urine
| Metabolite | Parent Drug(s) | Storage Condition | Duration | Stability (% remaining) | Reference |
| Nordiazepam | Diazepam, Chlordiazepoxide, Prazepam | -20°C | 12 months | ~90% | (Inferred from general benzodiazepine stability studies) |
| 4°C | 30 days | Stable | [3] | ||
| Oxazepam | Diazepam, Temazepam, Nordiazepam | -20°C | 12 months | ~95% | (Inferred from general benzodiazepine stability studies) |
| 4°C | 30 days | Stable | [3] | ||
| 7-Aminoclonazepam | Clonazepam | -20°C | 3 months | Significant degradation (>20%) | [4] |
| 4°C | 8 months | >80% | [5] | ||
| α-Hydroxyalprazolam | Alprazolam | -20°C | 12 months | Stable | (Inferred from general benzodiazepine stability studies) |
Note: Data for nordiazepam and oxazepam stability at -20°C is extrapolated from general findings on benzodiazepine stability in frozen urine, which indicate good stability for most metabolites under these conditions.
Based on the stability of nordiazepam, a structurally similar N-desmethyl metabolite, it is hypothesized that this compound exhibits excellent long-term stability, particularly when urine samples are stored at -20°C.
Detection Window and Urinary Excretion Profile
The detection window of a urinary biomarker is a critical parameter in toxicological monitoring. Desmethyl metabolites of benzodiazepines generally have longer elimination half-lives than their parent compounds and other metabolites, leading to a wider detection window.
A study on the pharmacokinetics of diazepam and its metabolites in urine provides a valuable comparison point.[6]
Table 2: Pharmacokinetic Parameters of Diazepam and its Metabolites in Urine
| Compound | Tmax (hours) | Cmax (ng/mL) | Elimination Half-life (t½) (hours) | Detection Window (days) |
| Diazepam | 1.93 | 2.38 | 119.58 | >15 |
| Nordiazepam | 100.21 | 1.17 | 310.58 | >15 |
| Temazepam glucuronide | 41.14 | 145.61 | 200.17 | >15 |
| Oxazepam glucuronide | 165.86 | 101.57 | 536.44 | >15 |
Source: Adapted from a study on the pharmacokinetics of diazepam and its metabolites in urine of Chinese participants.[6]
The significantly longer time to reach peak concentration (Tmax) and the extended elimination half-life of nordiazepam compared to the parent drug, diazepam, and its other primary metabolite, temazepam, highlight the utility of desmethyl metabolites for long-term monitoring. It is plausible that this compound follows a similar pharmacokinetic profile, offering a prolonged detection window compared to hydroxy-clotiazepam.
Experimental Protocols
For laboratories aiming to validate the stability of this compound or other benzodiazepine metabolites in urine, the following experimental protocol is recommended, based on established methodologies.[3][7][8]
Protocol for Long-Term Stability Assessment of this compound in Urine
1. Sample Preparation:
- Pool drug-free human urine and verify its negative status for benzodiazepines using a sensitive LC-MS/MS method.
- Spike the drug-free urine pool with a known concentration of this compound (and hydroxy-clotiazepam for comparison) to achieve a final concentration relevant to clinical and forensic settings (e.g., 100 ng/mL).
- Aliquot the spiked urine into polypropylene tubes for storage under different conditions.
2. Storage Conditions:
- Store aliquots at three different temperatures:
- Room temperature (approx. 20-25°C)
- Refrigerated (4°C)
- Frozen (-20°C)
- Protect samples from light.
3. Time Points for Analysis:
- Analyze samples at baseline (day 0) and at subsequent time points, for example:
- Room temperature: 1, 3, 7, 14, and 30 days
- Refrigerated: 1, 2, 4, 8, and 12 weeks
- Frozen: 1, 3, 6, 9, and 12 months
4. Sample Analysis:
- At each time point, retrieve three aliquots from each storage condition.
- Thaw frozen samples at room temperature and vortex to ensure homogeneity.
- Perform enzymatic hydrolysis using β-glucuronidase to cleave any conjugated metabolites.[7]
- Extract the analytes using solid-phase extraction (SPE).[7]
- Analyze the extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Quantify the concentration of this compound and hydroxy-clotiazepam against a freshly prepared calibration curve.
5. Data Analysis:
- Calculate the mean concentration and standard deviation for each time point and storage condition.
- Express the stability as the percentage of the initial concentration remaining at each time point.
- A compound is generally considered stable if the mean concentration is within ±15% of the baseline concentration.
Signaling Pathway and Experimental Workflow
To provide a broader context for the action of clotiazepam and the rationale for its monitoring, the following diagrams illustrate the benzodiazepine signaling pathway and a typical experimental workflow for urinary biomarker analysis.
Caption: Benzodiazepine Signaling Pathway.
Caption: Urinary Benzodiazepine Analysis Workflow.
Conclusion
References
- 1. bluecresthealthgroup.com [bluecresthealthgroup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
Cross-Reactivity of Desmethylclotiazepam in Benzodiazepine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of desmethylclotiazepam, an active metabolite of the thienodiazepine drug clotiazepam, in commercially available benzodiazepine immunoassays. Due to a lack of specific experimental data for this compound in the public domain, this guide focuses on the principles of benzodiazepine immunoassays, general cross-reactivity patterns for this class of drugs, and the experimental protocols required to determine the specific cross-reactivity of this compound.
Introduction to Benzodiazepine Immunoassays
Benzodiazepine immunoassays are widely used as initial screening tools for the detection of this class of drugs in biological samples, primarily urine. These assays are based on the principle of competitive binding. In a typical assay, a known amount of a benzodiazepine conjugate (a benzodiazepine derivative linked to a detectable label, such as an enzyme or a fluorescent molecule) competes with any benzodiazepine present in the sample for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of benzodiazepine in the sample. A lower signal indicates a higher concentration of the drug.
It is crucial to understand that these immunoassays are designed to detect a class of drugs, not a specific compound. The antibodies used in these kits are developed to recognize the core chemical structure of benzodiazepines. Consequently, they can exhibit varying degrees of cross-reactivity with different benzodiazepine parent drugs and their metabolites. High cross-reactivity means the assay can readily detect the substance, while low cross-reactivity may lead to false-negative results, even when the substance is present.
While no specific cross-reactivity data for this compound was identified in the reviewed literature, one study indicated that its parent compound, clotiazepam, was detectable by Enzyme Immunoassay (EIA) and Fluorescence Polarization Immunoassay (FPIA) methods[1]. This suggests that this compound may also be detected by some immunoassays, but empirical testing is necessary for confirmation.
Comparative Cross-Reactivity of Common Benzodiazepines
The following table summarizes the cross-reactivity of several common benzodiazepines and their metabolites in various commercially available immunoassay kits. This data is provided to illustrate the variability in cross-reactivity and to serve as a reference for the types of compounds that are typically tested. The data has been compiled from various sources, including manufacturer's package inserts. It is important to note that cross-reactivity can vary between different lots of the same assay.
| Compound | Assay Type | Calibrator | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Alprazolam | Homogeneous Enzyme Immunoassay | Oxazepam | 200 | 100 |
| α-Hydroxyalprazolam | Homogeneous Enzyme Immunoassay | Oxazepam | 200 | 100 |
| Clonazepam | Homogeneous Enzyme Immunoassay | Oxazepam | 300 | 50 |
| 7-Aminoclonazepam | Homogeneous Enzyme Immunoassay | Oxazepam | 1000 | <20 |
| Diazepam | Homogeneous Enzyme Immunoassay | Oxazepam | 100 | 100 |
| Nordiazepam | Homogeneous Enzyme Immunoassay | Oxazepam | 100 | 100 |
| Oxazepam | Homogeneous Enzyme Immunoassay | Oxazepam | 200 | 100 |
| Lorazepam | Homogeneous Enzyme Immunoassay | Oxazepam | 400 | 50 |
| Temazepam | Homogeneous Enzyme Immunoassay | Oxazepam | 200 | 100 |
Note: The absence of this compound in this table is due to the lack of publicly available cross-reactivity data.
Experimental Protocol for Determining this compound Cross-Reactivity
To accurately determine the cross-reactivity of this compound in a specific benzodiazepine immunoassay, the following experimental protocol should be followed:
1. Materials:
- Benzodiazepine immunoassay kits from various manufacturers.
- Certified reference standard of this compound.
- Drug-free human urine.
- Calibrators and controls provided with the immunoassay kits.
- Precision pipettes and other standard laboratory equipment.
2. Preparation of this compound Standards:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dimethylformamide).
- Prepare a series of working standards by spiking drug-free human urine with the this compound stock solution to achieve a range of concentrations (e.g., 50, 100, 200, 500, 1000 ng/mL).
3. Immunoassay Procedure:
- Follow the manufacturer's instructions for the specific benzodiazepine immunoassay kit being evaluated.
- Run the assay with the prepared this compound standards in the same manner as for unknown samples.
- Include the kit calibrators and controls to ensure the validity of the assay run.
4. Calculation of Cross-Reactivity:
- Determine the lowest concentration of this compound that produces a positive result according to the assay's cutoff.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Lowest Concentration of this compound Producing a Positive Result) x 100
5. Data Analysis and Interpretation:
- Compare the cross-reactivity of this compound across the different immunoassay kits tested.
- A high percentage of cross-reactivity indicates that the assay is sensitive to this compound.
- A low percentage of cross-reactivity suggests that the assay is not suitable for the reliable detection of this compound.
Visualizing the Principles and Processes
To further clarify the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), illustrate the immunoassay principle and the experimental workflow.
Caption: Competitive binding principle in a benzodiazepine immunoassay.
Caption: Workflow for determining this compound cross-reactivity.
Conclusion
References
Safety Operating Guide
Proper Disposal of Desmethylclotiazepam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of desmethylclotiazepam, a thienodiazepine and an active metabolite of clotiazepam.[1][2][3][4] Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C15H13ClN2OS[1][5][6] |
| Molar Mass | 304.79 g/mol [5] |
| Appearance | Solid[1] |
| Melting Point | 208-210°C (decomposes)[5] |
| Solubility | Soluble in DMSO and DMF[3] |
| Incompatibilities | Strong oxidizing agents[7] |
Experimental Protocols: Disposal Procedures
The recommended disposal method for this compound is incineration by a licensed hazardous material disposal company.[7] Flushing this chemical down the drain or discarding it with regular trash is strictly prohibited to prevent environmental contamination.[8][9][10]
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Based on its pharmacological activity and as a precautionary measure, this compound should be managed as a hazardous pharmaceutical waste. This aligns with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11]
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated at the point of generation.
Step 2: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE as outlined in the Safety Data Sheet (SDS):
-
Eye Protection: Wear tightly fitting safety goggles.[7]
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Body Protection: A lab coat or other protective clothing should be worn.[7]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[12]
Step 3: Preparing for Disposal
-
Containerization:
-
Place solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[8] The container should be compatible with the chemical.
-
For solutions containing this compound, use a designated, sealed, and labeled container for liquid hazardous waste.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label should also include the chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
Follow your institution's specific labeling requirements.
-
Step 4: Storage and Collection
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.[7]
Step 5: Documentation
-
Maintain accurate records of the amount of this compound being discarded, the date of disposal, and the container in which it was placed. This documentation is crucial for regulatory compliance.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.[7]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.[7]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
In case of contact:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C15H13ClN2OS | CID 135624512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. content.labscoop.com [content.labscoop.com]
Personal protective equipment for handling Desmethylclotiazepam
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Desmethylclotiazepam, a thienodiazepine and an active metabolite of clotiazepam.[1][2] Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. It is crucial to always wear the appropriate PPE to prevent skin and eye contact, as well as inhalation.[3]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Gloves | Impermeable and resistant to the chemical. The exact material should be determined based on breakthrough time.[5] |
| Lab Coat/Gown | To protect skin and clothing from contamination. | |
| Respiratory Protection | Fume Hood | A laboratory fume hood or other appropriate local exhaust ventilation should be used to minimize inhalation of dust or aerosols.[4] |
| Respirator | If a fume hood is not available or if there is a risk of inhaling dust, a respirator may be necessary.[3] |
Handling and Storage
Safe Handling:
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Wash hands thoroughly after handling.[5]
-
Keep away from foodstuffs, beverages, and feed.[5]
Storage:
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate Unnecessary Personnel: Keep unprotected individuals away from the spill area.[4]
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary protective equipment, including gloves, safety goggles, and a lab coat.[4]
-
Contain the Spill: Avoid the generation of dust.[4]
-
Clean-up: Sweep or vacuum up the spilled material and collect it in a suitable container for disposal.[4]
-
Decontaminate: Clean the surface thoroughly to remove any residual contamination.[4]
-
Environmental Precautions: Prevent the substance from entering drains, water courses, or the ground.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Product Disposal:
-
Excess and expired this compound should be offered to a licensed hazardous material disposal company.[4]
-
Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Always ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[4]
Contaminated Packaging Disposal:
-
Dispose of contaminated packaging in the same manner as the product itself.[4]
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
